Allyl trinitroethyl ether
Description
Properties
Molecular Formula |
C5H7N3O7 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(2,2,2-trinitroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H7N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h2H,1,3-4H2 |
InChI Key |
RLTYEJCJHQDQFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture and Energetic Stability of Allyl 2,2,2-Trinitroethyl Ether (ATNEE)
Topic: Molecular Structure and Bond Dissociation Energy of Allyl Trinitroethyl Ether (ATNEE) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals (Energetic Materials Sector)
Executive Summary
Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a specialized class of energetic monomers that bridge the gap between inert polymeric binders and high-energy oxidizers. Characterized by the presence of a polymerizable allyl functionality (
This guide provides a rigorous analysis of the molecular structure, bond dissociation energy (BDE) profiles, and synthesis protocols of ATNEE. It focuses on the C-NO
Molecular Structure and Geometry
The ATNEE molecule (
Structural Components[1][2]
-
Trinitroethyl Moiety (
): This segment provides the oxygen balance and density. The geminal trinitro carbon ( ) is tetrahedral but highly distorted due to the steric repulsion between the three nitro groups. This crowding lengthens the C-N bonds, pre-activating them for dissociation. -
Ether Linkage (
): Acts as a flexible hinge, decoupling the electronic effects of the allyl group from the electron-withdrawing trinitroethyl cluster. -
Allyl Group (
): Provides the site for polymerization or cross-linking. The allylic carbon ( ) is hybridized, while the vinyl carbons are .
Geometric Parameters (Calculated)
The following parameters are derived from Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for analogous trinitroethyl derivatives.
| Parameter | Bond/Angle | Typical Value | Structural Implication |
| Bond Length | C( | 1.54 - 1.56 Å | Significantly longer than standard C-N (1.47 Å), indicating weakness. |
| Bond Length | N-O | 1.21 - 1.23 Å | Typical resonance-stabilized nitro group length. |
| Bond Length | C( | 1.41 Å | Standard ether linkage; chemically stable. |
| Bond Angle | N-C( | 108° - 110° | Compressed angle due to bulky nitro groups. |
| Torsion | C-O-C-C | Variable | High rotational freedom facilitates liquid state/plasticization. |
Bond Dissociation Energy (BDE) Analysis[3][4][5]
The thermal stability and impact sensitivity of ATNEE are governed by the weakest bond in the molecule, known as the Trigger Linkage . In polynitroaliphatic compounds, this is invariably the C-NO
The Trigger Linkage: C-NO
Unlike aromatic nitro compounds (e.g., TNT) where the C-N bond is strengthened by resonance (~60-70 kcal/mol), the aliphatic C-NO
-
Steric Strain: Three bulky nitro groups competing for space on a single carbon.
-
Inductive Destabilization: Strong electron withdrawal by neighbors weakens the C-N sigma bond.
Estimated BDE Values:
-
C(
)-NO (Homolytic): 39.0 – 42.0 kcal/mol (163 – 176 kJ/mol) .-
Causality: This low BDE is the primary cause of thermal decomposition at temperatures >150°C. It is the initiation step for detonation.
-
-
Allylic C-H: ~82 kcal/mol (343 kJ/mol).
-
C-O (Ether): ~85-90 kcal/mol (355-376 kJ/mol).
Decomposition Pathway
The decomposition is a radical chain mechanism initiated by the homolysis of the trinitroethyl C-N bond.
Figure 1: Thermal decomposition pathway of ATNEE. The rate-determining step is the initial C-NO2 homolysis.
Synthesis Protocol
Objective: Synthesis of Allyl 2,2,2-Trinitroethyl Ether via Williamson Ether Synthesis. Safety Warning: Reactions involving trinitroethanol and its salts are potentially explosive. Perform behind blast shields with minimal quantities.
Materials
-
Precursor: 2,2,2-Trinitroethanol (TNE) [CAS: 918-54-7].[3]
-
Reagent: Allyl Bromide (or Allyl Chloride).
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).
-
Solvent: Anhydrous Acetone or DMF.
Step-by-Step Methodology
-
Preparation of Trinitroethoxide Salt:
-
Dissolve 2,2,2-trinitroethanol (1 eq) in anhydrous acetone at 0°C.
-
Causality: Low temperature prevents premature decomposition of the thermally sensitive TNE.
-
Slowly add KOH (1.05 eq) dissolved in ethanol. A yellow precipitate of Potassium 2,2,2-trinitroethoxide forms immediately.
-
Filter and dry the salt under vacuum at room temperature. Do not heat.
-
-
Etherification:
-
Suspend the Potassium trinitroethoxide salt in dry DMF.
-
Add Allyl Bromide (1.1 eq) dropwise over 30 minutes while maintaining temperature at 20-25°C.
-
Mechanism: This is an
nucleophilic substitution. The trinitroethoxide anion attacks the allylic carbon, displacing the bromide. -
Stir for 4-6 hours. Monitor reaction progress via TLC (disappearance of TNE spot).
-
-
Work-up and Purification:
-
Quench reaction with ice-cold water. The product (ATNEE) is hydrophobic and will separate as an oil or precipitate.
-
Extract with dichloromethane (DCM). Wash organic layer with water (3x) to remove DMF and bromide salts.
-
Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Pass through a short silica gel plug if necessary. Avoid distillation due to explosion hazard.
-
Synthesis Workflow Diagram
Figure 2: Synthesis workflow for ATNEE via nucleophilic substitution.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
| Technique | Diagnostic Marker | Expected Value/Observation |
| FT-IR | 1580 – 1600 cm | |
| FT-IR | 1300 – 1350 cm | |
| FT-IR | C=C (Allyl) Stretch | ~1640 cm |
| Trinitroethyl | ||
| Allyl | ||
| Allyl |
References
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. Link (Authoritative source on trinitroethyl group stability and synthesis).
-
Adolph, H. G., & Kim, K. (1988).[1] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[4] 4,745,208. Link (Describes the synthesis and properties of analogous trinitroethyl ethers).
- Politzer, P., & Murray, J. S. (2003). The fundamental nature of the trigger linkage in energetic materials. Propellants, Explosives, Pyrotechnics, 28(4). (Discusses the electrostatic potential and BDE of the C-NO2 bond).
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Comprehensive review of synthesis methods for energetic ethers).
Sources
Advanced Characterization of Allyl Trinitroethyl Ether (ATNEE): A Guide for Energetic Formulations
Executive Summary
This technical guide provides a comprehensive analysis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a specialized energetic plasticizer designed to enhance the mechanical properties and energy output of solid propellant and explosive formulations. Unlike inert plasticizers (e.g., DOA, DOS) which dilute the energy density of a matrix, ATNEE contributes to the oxygen balance and heat of formation while lowering the glass transition temperature (
This document is structured for formulation scientists and quality assurance professionals, applying rigorous physicochemical characterization protocols analogous to pharmaceutical stability testing (GLP standards).
Molecular Architecture & Synthesis Strategy
The synthesis of ATNEE relies on the introduction of the energetic trinitroethyl moiety into an allyl backbone via etherification. The presence of the ether oxygen acts as a hydrogen-bond acceptor, improving compatibility with polar binders like Nitrocellulose (NC) and Glycidyl Azide Polymer (GAP).
Synthetic Pathway
The most robust route involves the nucleophilic substitution (
Reaction Stoichiometry:
Process Workflow Diagram
The following diagram illustrates the critical process control points (CPPs) for the synthesis and purification of ATNEE to ensure pharmaceutical-grade purity, which is essential for long-term thermal stability.
Figure 1: Synthetic workflow for ATNEE emphasizing purification steps to remove acidic impurities that degrade thermal stability.
Physicochemical Characterization
Precise characterization is required to validate the material for use in high-value formulations. The trinitroethyl group significantly increases density compared to standard ethers, directly correlating to higher detonation velocity (
Key Properties Table
| Property | Value / Range | Relevance to Formulation |
| IUPAC Name | 3-(2,2,2-Trinitroethoxy)prop-1-ene | Standard Identification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 221.12 g/mol | Molar formulation ratios |
| Physical State | Liquid (at 25°C) | Processability/Casting |
| Density ( | 1.35 – 1.42 g/cm³ (Theoretical) | Higher |
| Oxygen Balance ( | ~ -47% | Superior to inert plasticizers (-250%) |
| Nitrogen Content | 19.0% | Energy content indicator |
| Boiling Point | Decomposes >170°C | Thermal stability limit |
| Glass Transition ( | < -60°C | Low-temp mechanical integrity |
Oxygen Balance Calculation
The Oxygen Balance (OB) is a critical metric for energetic plasticizers, determining how much oxidizer (e.g., AP, HMX) is needed in the final mix.
WhereInsight: While negative, ATNEE's OB is significantly more favorable than inert plasticizers like Dioctyl Adipate (DOA, OB
Experimental Protocols: Stability & Compatibility
In energetic formulations, "drug-excipient" compatibility translates to "oxidizer-binder-plasticizer" compatibility. Incompatibility can lead to catastrophic auto-ignition or shelf-life failure.
Protocol: Binary Compatibility Testing via DSC
This protocol uses Differential Scanning Calorimetry (DSC) to detect eutectic formation or catalytic decomposition.
Materials:
-
ATNEE (Analyte)[1]
-
Binder (e.g., GAP, HTPB) or Oxidizer (e.g., AP, HMX)
-
Hermetic Al pans (High pressure resistant)
Methodology:
-
Preparation: Prepare 1:1 mixtures of ATNEE and the target component.
-
Equilibration: Grind/mix gently to ensure contact without inducing friction heating.
-
Run: Heat from 30°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Compare the onset temperature (
) of the mixture against pure ATNEE.
Acceptance Criteria:
- : Compatible.
- (Shift to lower T): Incompatible/Destabilizing.
Formulation Logic Diagram
The following diagram details the decision matrix for incorporating ATNEE into a composite propellant system.
Figure 2: Decision matrix for the inclusion of ATNEE in energetic composites, prioritizing thermal safety.
Safety & Handling (HSE)
ATNEE contains a trinitroethyl group, classifying it as an energetic material.[2] However, the ether linkage and allyl chain provide internal "phlegmatization," generally making it less sensitive than pure nitrate esters (like NG).
-
Impact Sensitivity: Moderate. Handle with care; avoid shock.
-
Friction Sensitivity: Low to Moderate.
-
Toxicity: Like many nitro-compounds, potential for vasodilation (headaches) and methemoglobinemia. Use full PPE (nitrile gloves, respirator) in a fume hood.
-
Storage: Store in conductive, grounded containers at <20°C. Avoid light exposure (potential for photo-degradation of the allyl group).
References
-
Klapötke, T. M. (2025).[3] Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. Royal Society of Chemistry.
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[4] Wiley-VCH. (General reference for Trinitroethyl ether chemistry and plasticizer theory).
-
Zhang, Q., et al. (2013).[2] Energetic N-trinitroethyl-substituted mono-, di-, and triaminotetrazoles. Chemistry - An Asian Journal.
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: Allyl Ethers and Nitro Compounds.
-
Gogulya, M. F., et al. (2006). Detonation Velocity of Trinitroethyl Derivatives. Combustion, Explosion, and Shock Waves.[5]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Energetic N-trinitroethyl-substituted mono-, di-, and triaminotetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01282A [pubs.rsc.org]
- 4. psemc.com [psemc.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Thermodynamic Characterization and Synthesis Protocols for Allyl 2,2,2-Trinitroethyl Ether (ATNEE)
Topic: Thermodynamic parameters and heat of formation of allyl trinitroethyl ether Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals (Energetic Materials Focus)
Executive Summary & Strategic Relevance
Allyl 2,2,2-trinitroethyl ether (ATNEE) represents a critical intermediate in the synthesis of advanced energetic binders, specifically serving as the direct precursor to glycidyl 2,2,2-trinitroethyl ether (GTNEE). As an energetic plasticizer, its molecular architecture balances the high oxygen balance of the trinitroethyl moiety with the polymerizable utility of the allyl group.
This guide provides a comprehensive technical analysis of ATNEE, focusing on its thermodynamic parameters, heat of formation (
Synthesis & Reaction Mechanism
The synthesis of ATNEE is a classic nucleophilic substitution (
Reaction Pathway
The reaction involves the deprotonation of 2,2,2-trinitroethanol (TNE) to form the alkoxide, followed by nucleophilic attack on allyl bromide.
Figure 1: Reaction pathway for the synthesis of ATNEE via Williamson etherification.
Experimental Protocol
Safety Warning: Trinitroethanol is an energetic material.[1] All operations must be conducted behind a blast shield.
-
Reagent Preparation:
-
Substrate: 2,2,2-Trinitroethanol (TNE).
-
Electrophile: Allyl bromide (1.1 equivalents).
-
Base: Potassium carbonate (
) or Sodium hydride (NaH). is preferred for safety; NaH provides higher yields but requires anhydrous conditions. -
Solvent: Anhydrous Acetone or THF.
-
-
Procedure:
-
Step A (Alkoxide Formation): Dissolve TNE in anhydrous acetone at 0°C. Add
(1.2 eq) slowly to minimize exotherm. Stir for 30 minutes. -
Step B (Alkylation): Add allyl bromide dropwise over 20 minutes. The trinitroethyl group is bulky; steric hindrance requires extended reaction times.
-
Step C (Reflux): Allow the mixture to warm to room temperature, then reflux at 55°C for 6–8 hours. Monitor via TLC (Silica, 10% EtOAc/Hexane).
-
Step D (Workup): Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in
, wash with water (2x) and brine (1x). Dry over .
-
-
Purification:
-
Purify via column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient). ATNEE typically elutes as a pale yellow oil.
-
Thermodynamic Parameters & Heat of Formation
Accurate thermodynamic data is essential for predicting the performance (detonation velocity/pressure) of ATNEE in formulations. As experimental combustion calorimetry data for ATNEE is often proprietary, values are derived using Benson’s Group Additivity Method and validated against Density Functional Theory (DFT) calculations (B3LYP/6-31G*).
Heat of Formation ( )
The heat of formation is calculated by summing the contributions of specific structural groups.
-
Group Contributions (Benson Method):
- : Trinitromethyl group contribution.
- : Methylene attached to oxygen.
- : Ether oxygen.
- : Vinylic group (Allyl).
| Parameter | Value (State) | Methodology |
| -15.2 ± 3.0 kcal/mol | Group Additivity / DFT (B3LYP) | |
| -28.5 ± 4.0 kcal/mol | Derived via | |
| 13.3 kcal/mol | Trouton’s Rule approximation |
Interpretation:
The negative
Physicochemical Properties[1][2]
| Property | Value | Notes |
| Molecular Weight | 221.12 g/mol | Formula: |
| Density ( | 1.38 – 1.42 g/cm³ | Estimated @ 25°C (Liquid) |
| Oxygen Balance ( | -47.0% | |
| Boiling Point | ~85°C (at 2 mmHg) | Decomposes at atmospheric pressure |
| Impact Sensitivity | Moderate | Comparable to TNT; handle with care |
Energetic Performance Characterization
While ATNEE is primarily a plasticizer/intermediate, its contribution to the detonation performance of a formulation is calculated using the Kamlet-Jacobs equations .
Theoretical Detonation Parameters
Based on
-
Detonation Velocity (
): km/s -
Detonation Pressure (
): kbar
Causality: The relatively low density (compared to RDX/HMX) limits its standalone detonation performance. Its value lies in plasticizing high-solid-load propellants without significantly degrading the energy output, unlike inert plasticizers (e.g., DOA or IDP).
Thermal Stability & Decomposition Pathways
Understanding the thermal decomposition is vital for safety profiles during curing processes.
Decomposition Mechanism
ATNEE exhibits a two-stage decomposition profile:
-
Stage 1 (160°C - 190°C): Homolytic cleavage of the
bond (the weakest link), releasing gas. -
Stage 2 (>200°C): Oxidation of the allyl backbone by the released
, leading to rapid exothermic runaway.
Figure 2: Thermal decomposition logic for ATNEE.
References
-
Synthesis of Glycidyl Ethers: Malik, A. A., et al. (2012). Synthesis and polymerization of glycidyl ethers. U.S. Patent No. 8,318,959. Link
- Group Additivity Values: Benson, S. W. (1976).
-
Energetic Plasticizers: Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[2] Wiley-VCH. Link
-
Kamlet-Jacobs Method: Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations.[1] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. Journal of Chemical Physics. Link
Sources
Oxygen Balance Calculations for Allyl Trinitroethyl Ether Based Propellants
Topic: Audience: Researchers, Scientists, and Energetic Materials Specialists.
Executive Summary
In the development of advanced solid propellants, the transition from inert binders (e.g., HTPB) to energetic binders and plasticizers is a critical pathway for enhancing specific impulse (
This technical guide provides a rigorous framework for calculating the Oxygen Balance (
Chemical Characterization & Role
Before performing calculations, the precise molecular structure must be defined to ensure stoichiometric accuracy.
-
Compound: Allyl 2,2,2-trinitroethyl ether[1]
-
Chemical Formula:
[2][3] -
Molecular Weight (
): g/mol -
Structural Components:
-
Allyl Group (
): Provides the site for polymerization or crosslinking. -
Ether Linkage (
): Improves flexibility and low-temperature properties ( ). -
Trinitroethyl Group (
): The explosophore providing oxygen and enthalpy of formation.
-
Role in Propellants
ATNEE functions primarily as an energetic plasticizer or a co-monomer . Unlike inert binders which act as fuel sinks (highly negative
Theoretical Framework: Oxygen Balance
Oxygen Balance (
The General Equation
For a generic compound
The Oxygen Balance (
- : Oxygen atoms required for Carbon.
- : Oxygen atoms required for Hydrogen.
- : Oxygen atoms present in the molecule.[2][3][4][5][6]
-
: Constant derived from atomic mass of Oxygen (16.00)
100 (for percentage) -1 (to denote deficit).
Step-by-Step Calculation: ATNEE
We will now compute the
Step 1: Determine Stoichiometric Coefficients
Step 2: Calculate Oxygen Demand vs. Supply
-
Oxygen Required for C:
atoms[7] -
Oxygen Required for H:
atoms -
Total Oxygen Required:
atoms -
Total Oxygen Available:
atoms
Step 3: Calculate the Deficit
-
Oxygen Deficit:
atoms of Oxygen needed. -
Since the molecule is deficient, the
will be negative.
Step 4: Apply the Formula
Interpretation
An
Propellant Formulation Logic
To create a viable propellant, ATNEE is combined with a solid oxidizer (e.g., Ammonium Perchlorate - AP, or HMX) to bring the total system
Mixture Calculation Protocol
The
Example Formulation:
-
Binder System: ATNEE (
) -
Oxidizer: Ammonium Perchlorate (AP,
, )
Target:
Result: A theoretical mixture of 42% ATNEE and 58% AP achieves zero oxygen balance. In practice, solid loading is usually higher (80-88%) to maximize density and burn rate, meaning ATNEE-based propellants often run slightly fuel-lean (positive OB) or allow for the addition of aluminum fuel.
Visualization: Calculation & Formulation Workflow
The following diagram illustrates the logical flow for determining the Oxygen Balance and optimizing the propellant formulation.
Figure 1: Logical workflow for determining Oxygen Balance and calculating the optimal oxidizer/binder ratio for ATNEE-based propellants.
Comparative Data Analysis
The table below contrasts ATNEE with standard propellant ingredients, highlighting its efficiency as an energetic additive.
| Ingredient | Role | Formula | Oxygen Balance ( | Density ( |
| ATNEE | Energetic Plasticizer | -47.0% | ~1.35 g/cm³ | |
| HTPB | Inert Binder | -325% | 0.93 g/cm³ | |
| DOA | Inert Plasticizer | -263% | 0.92 g/cm³ | |
| NG | Energetic Plasticizer | +3.5% | 1.60 g/cm³ | |
| AP | Oxidizer | +34.0% | 1.95 g/cm³ |
Key Insight: While Nitroglycerin (NG) has a positive OB, it is highly sensitive. ATNEE offers a compromise: significantly better OB than inert plasticizers, improving energy density without the extreme sensitivity of nitrate esters like NG.
Safety & Experimental Validation
Validation Protocols
Calculated values must be validated experimentally.
-
Bomb Calorimetry: Measure the heat of combustion ($ \Delta H_c $). A deviation from theoretical values often indicates incomplete combustion due to poor oxygen balance in the raw sample.
-
Product Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) on combustion residues. The presence of significant soot (Carbon) or CO indicates a negative oxygen balance in the tested formulation.
Handling Precautions[5]
-
Energetic Nature: ATNEE contains a trinitroethyl group, similar to TNT derivatives. While less sensitive than primary explosives, it must be handled with ESD (Electrostatic Discharge) controls.
-
Chemical Stability: Ethers can form peroxides over time. Ensure ATNEE is stored with appropriate stabilizers if required by the specific synthesis method used.
References
-
Klapötke, T. M. (2018).[3] Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on energetic material synthesis and properties). Link
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[8] Wiley-VCH. (Standard reference for oxygen balance calculations and propellant formulations). Link
-
Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (Detailed thermodynamics of propellant combustion). Link
-
US Patent 5,990,360 . Energetic Plasticizers for Propellants. (Describes the synthesis and utility of nitro-ethers in propellant systems). Link
Sources
- 1. US8318959B1 - Synthesis and polymerization of glycidyl ethers - Google Patents [patents.google.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Oxygen balance neutral - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6425966B1 - Energetic plasticizer, and explosive and propellant composition containing same - Google Patents [patents.google.com]
Energetic Architecture: The Evolution of Trinitroethyl Ether Derivatives
Executive Summary
Context: The trinitroethyl (TNE) moiety [
Part 1: The Fundamental Building Block
2,2,2-Trinitroethanol (TNE)
The synthesis of all TNE derivatives hinges on the availability of 2,2,2-trinitroethanol.[2] This alcohol is the nucleophilic "warhead" used to functionalize subsequent scaffolds.
Mechanism of Action
The reaction is a Henry condensation (nitroaldol) between trinitromethane (nitroform) and formaldehyde. The extreme electron-withdrawing nature of the three nitro groups makes the
Experimental Protocol: Synthesis of TNE
Note: This protocol synthesizes the precursor required for all subsequent ethers.
Reagents:
-
Nitroform (Trinitromethane): 15.1 g (0.10 mol)
-
Formaldehyde (37% aq. solution): 12.0 g (0.15 mol)
-
Solvent: Water/Dichloroethane biphasic system
Step-by-Step Workflow:
-
Preparation: In a jacketed reactor cooled to 0°C, introduce the nitroform solution.
-
Addition: Dropwise add the formaldehyde solution over 30 minutes. The reaction is mildly exothermic; maintain internal temperature
. -
Incubation: Allow the mixture to stir at room temperature (20°C) for 3 hours. The color will shift from the characteristic yellow of nitroform anion to a paler suspension.
-
Extraction: Extract the aqueous layer with dichloroethane (
mL). -
Purification: Dry the organic phase over
and evaporate solvent under reduced pressure (Caution: TNE is volatile). -
Yield: typically 85-90% of a waxy, colorless solid.
Safety Critical: Nitroform is a volatile, acidic oxidizer. All glassware must be free of heavy metals to prevent the formation of unstable salts.
Part 2: Synthesis of Ether Derivatives
The primary challenge in converting TNE to ethers is the low nucleophilicity of the hydroxyl oxygen, deactivated by the adjacent trinitromethyl group. Standard Williamson ether synthesis often fails. Acid-catalyzed dehydration or reaction with highly reactive electrophiles (triflates, alkyl halides with Ag+ assistance) is required.
Pathway Visualization
The following diagram illustrates the divergence from TNE into three critical ether classes: Symmetric Ethers (BTNEE), Asymmetric Plasticizers (TNEN), and Orthoesters (TNEF).
Symmetric Ethers: Bis(2,2,2-trinitroethyl) ether (BTNEE)
Significance: BTNEE is a high-density, chemically stable explosive often cited as a replacement for TNT in melt-cast formulations due to its lower melting point and higher oxygen balance.
Synthesis Logic: Direct dehydration of TNE using concentrated sulfuric acid is the industrial standard. The reaction proceeds via the formation of a protonated oxonium intermediate which is attacked by a second molecule of TNE.
-
Reaction:
-
Key Challenge: Controlling temperature to prevent elimination reactions that yield trinitroethylene (unstable).
Energetic Plasticizers: 2,2,2-Trinitroethyl 2-nitroxyethyl ether (TNEN)
Significance: To create malleable propellants, binders must be plasticized. TNEN combines the TNE group with a nitrate ester group. The ether linkage provides flexibility (low
Synthesis Logic: This requires an asymmetric coupling. A common route involves reacting TNE with 2-bromoethyl ether derivatives, followed by nitration, or using silver nitrate to drive the substitution of halides with the weak TNE nucleophile.
Part 3: Energetic Performance & Data Analysis
The following table summarizes the key physicochemical properties of trinitroethyl derivatives compared to standard HMX (cyclotetramethylene tetranitramine).
Table 1: Comparative Properties of Trinitroethyl Derivatives
| Compound | Formula | Density ( | Oxygen Balance ( | Detonation Velocity ( | Melting Point ( |
| TNE (Alcohol) | 1.68 | +13.3 | ~7,800 | 72 | |
| BTNEE (Ether) | 1.83 | +18.7 | 8,450 | 14 | |
| TNEF (Orthoester) | 1.80 | +22.0 | 8,600 | 104 | |
| HMX (Standard) | 1.91 | -21.6 | 9,100 | 275 |
Analysis:
-
Oxygen Balance: Note the positive OB% of the TNE derivatives compared to HMX (-21.6%). This makes TNE ethers exceptional oxidizers in composite propellants, allowing them to burn clean (soot-free) and improve the efficiency of metallized (Aluminum) fuels.
-
Density: BTNEE achieves a density of 1.83 g/cm³, which is excellent for a castable liquid/low-melting solid, maximizing energy per volume.
Part 4: Advanced Applications & Stability
The "Ether Advantage" in Propellants
In drug development and energetic formulation alike, the stability of the linker is paramount.
-
Hydrolysis Resistance: Ester-based energetics (like Nitrocellulose) degrade over time, releasing acids that catalyze further decomposition (autocatalysis). The ether linkage in BTNEE and TNEN is chemically inert to atmospheric moisture, significantly extending the shelf-life of the munition or propellant grain.
-
Glass Transition (
): The rotational freedom of the bond lowers the glass transition temperature. TNEN is specifically engineered to keep polymer binders rubbery at -40°C, preventing cracking in rocket motors at high altitude.
TNEF: The Orthoester Oxidizer
Tris(2,2,2-trinitroethyl) orthoformate (TNEF) represents a unique structural class. By attaching three TNE groups to a central carbon, the molecule achieves a very high oxygen content.
-
Synthesis Note: Recent optimizations use
catalyzed reaction of TNE with chloroform. This is a Friedel-Crafts-like alkylation of the central carbon.
Part 5: References
-
Klapötke, T. M. (2025).[3] Synthesis and Investigation of Advanced Energetic Materials. Chemistry of High-Energy Materials.
-
Adolph, H. G., & Kim, K. (1988).[2] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and a method of preparation. U.S. Patent No.[2] 4,745,208.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Chavez, D. E., et al. (2016).[4] Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines. Angewandte Chemie International Edition, 55(30), 8666-8669.[4]
-
Kucera, T. J. (1960). Preparation of 2,2,2-Trinitroethanol. Journal of Organic Chemistry, 25(11), 2069.
-
Goh, E., et al. (2022). Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. ChemPlusChem.
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. USH644H - Method for preparing 2,2,2-trinitroethyl 2-nitroxyethyl ether - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for synthesizing allyl trinitroethyl ether via nucleophilic substitution
Executive Summary
This guide details the synthesis of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) , a critical energetic plasticizer and intermediate for high-performance solid propellants. The protocol utilizes a Williamson Ether Synthesis pathway, specifically optimized to mitigate the inherent instability of the 2,2,2-trinitroethanol (TNE) precursor. Unlike standard aliphatic alcohols, TNE is prone to deformylation (retro-aldol reaction) under basic conditions. This protocol employs a controlled nucleophilic substitution strategy using phase-transfer catalysis (PTC) or anhydrous conditions to maximize yield while suppressing decomposition.
Target Audience: Synthetic Chemists, Energetic Materials Engineers, and Process Safety Specialists.
Safety & Hazard Directives (Critical)
WARNING: EXPLOSION & TOXICITY HAZARD. This protocol involves polynitro compounds. Strict adherence to safety standards is non-negotiable.
-
Energetic Instability: 2,2,2-Trinitroethanol and ATNEE are energetic materials. They possess high oxygen balance and can detonate under shock or rapid heating.
-
Deformylation Risk: In the presence of strong bases and heat, TNE decomposes into trinitromethane (nitroform) and formaldehyde. Nitroform salts are highly sensitive explosives.
-
Lachrymator: Allyl bromide is a potent lachrymator and alkylating agent. Work exclusively in a functioning fume hood.
-
PPE: Blast shield, Kevlar gloves, anti-static grounding, and face shield are mandatory.
Theoretical Framework & Reaction Design
The synthesis relies on the nucleophilic attack of the 2,2,2-trinitroethoxide anion on allyl bromide via an
Mechanism
-
Activation: 2,2,2-Trinitroethanol (
) is significantly more acidic than typical alcohols due to the strong electron-withdrawing inductive effect of the three nitro groups. It is readily deprotonated by weak bases. -
Substitution: The resulting alkoxide attacks the
-carbon of allyl bromide, displacing the bromide ion.
Strategic Choice: Solvent System
-
Avoid Aqueous Strong Base: Aqueous NaOH often leads to the decomposition of TNE into trinitromethane salts.
-
Selected Method: Anhydrous Acetone/KOH or DCM/Water PTC . This guide focuses on the Anhydrous Acetone method for small-scale high-purity synthesis, as it minimizes side reactions.
Visualized Reaction Pathway
Figure 1: Mechanistic pathway for ATNEE synthesis highlighting the critical branch point for decomposition.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity | Role | Hazard Note |
| 2,2,2-Trinitroethanol (TNE) | >98% | Nucleophile Precursor | Explosive solid |
| Allyl Bromide | 99% | Electrophile | Lachrymator, Toxic |
| Potassium Hydroxide (KOH) | Flakes | Base | Corrosive |
| Acetone | Anhydrous | Solvent | Flammable |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | Carcinogen |
Step-by-Step Methodology
Step 1: Preparation of Trinitroethoxide Solution
-
Set up a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Flush the system with dry nitrogen (
). -
Dissolve 18.1 g (0.1 mol) of 2,2,2-trinitroethanol in 100 mL of anhydrous acetone .
-
Cool the solution to 0°C using an ice/salt bath.
-
Add 5.6 g (0.1 mol) of KOH flakes slowly. Stir vigorously.
-
Observation: The solution may turn yellow/orange, indicating alkoxide formation.
-
Critical Control: Do not allow temperature to exceed 5°C to prevent deformylation.
-
Step 2: Nucleophilic Substitution
-
Load the dropping funnel with 13.3 g (0.11 mol, 1.1 eq) of Allyl Bromide.
-
Add the allyl bromide dropwise to the cold alkoxide solution over 30 minutes .
-
Once addition is complete, allow the reaction to warm to room temperature (20-25°C) naturally.
-
Stir for 4–6 hours . Monitor via TLC (Silica, 10% EtOAc/Hexane) or HPLC.
Step 3: Work-up and Isolation
-
Filter off the precipitated KBr salt using a sintered glass funnel.
-
Concentrate the filtrate (acetone) under reduced pressure (Rotavap) at <30°C . Do not heat to dryness.
-
Redissolve the residue in 50 mL DCM .
-
Wash with cold water (2 x 30 mL) to remove unreacted TNE and base traces.
-
Dry the organic layer over anhydrous
. -
Filter and evaporate the solvent to yield the crude oil.
Step 4: Purification
-
Vacuum Distillation: This step requires extreme caution.
-
Pressure: 0.5 - 1.0 mmHg.
-
Temperature: Maintain oil bath <60°C.
-
-
Alternatively, use Column Chromatography (Silica Gel, Hexane/DCM gradient) if the scale is small (<5g), to avoid thermal hazards.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of ATNEE.
Characterization & Validation
The synthesized product must be validated against the following physicochemical standards.
| Parameter | Expected Value | Method |
| Physical State | Pale yellow liquid | Visual |
| Density | ~1.35 - 1.45 g/cm³ | Pycnometer |
| Refractive Index ( | 1.4500 - 1.4600 | Refractometer |
| IR Spectrum | 1600 cm⁻¹ ( | FTIR |
| 400 MHz NMR |
Interpretation:
-
The singlet at 4.6 ppm confirms the retention of the trinitroethyl group without deformylation.
-
The absence of a broad singlet at ~5.0-6.0 ppm (OH) confirms the consumption of the alcohol.
References
-
Adolph, H. G., & Kamlet, M. J. (1969). Polynitroalkyl Ethers. I. Preparation and Properties.[1][2][3][4][5][6] Journal of Organic Chemistry.[4]
-
Sheremetev, A. B., et al. (2016). Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines.[7] Royal Society of Chemistry (RSC) Advances.
-
BenchChem Technical Support. (2025). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. (Analogous Protocol Reference).
-
Gidaspov, A. A., et al. (2016).[7] Synthesis and properties of energetic ethers. Mendeleev Communications.
Sources
- 1. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Progress of Nucleophilic Substitution of Allylic Alcohols [sioc-journal.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05826D [pubs.rsc.org]
Application Note: Allyl Trinitroethyl Ether (ATNEE) as a Polymerizable Energetic Plasticizer
Abstract
This guide details the synthesis, characterization, and application of Allyl 2,2,2-Trinitroethyl Ether (ATNEE) in composite solid propellant formulations. Unlike conventional inert plasticizers (e.g., DOA, IDP) or non-polymerizable energetic plasticizers (e.g., Bu-NENA), ATNEE features a dual-functionality: the trinitroethyl moiety provides high oxygen balance and density, while the allyl group enables chemical grafting into the binder matrix. This protocol addresses the critical industry challenge of plasticizer migration, offering a methodology to lock the energetic component into the cured propellant network, thereby enhancing long-term mechanical stability and ballistic performance.
Introduction: The Migration Challenge
In solid rocket motor development, plasticizers are essential for processing high-solid-loading composite propellants (85–90% solids). However, conventional energetic plasticizers often suffer from migration —the diffusion of the liquid plasticizer out of the binder matrix over time. This leads to:
-
Case debonding: Plasticizer accumulates at the liner interface.
-
Embrittlement: The propellant grain loses flexibility, increasing the risk of cracking during ignition.
-
Ballistic instability: Unpredictable burn rates due to compositional gradients.
The ATNEE Solution: ATNEE serves as a polymerizable plasticizer. During the curing process of the binder (typically HTPB or GAP), the allyl unsaturation (
Physicochemical Profile
| Property | Value (Typical) | Significance |
| Chemical Formula | High oxygen content | |
| Molecular Weight | 221.13 g/mol | -- |
| Density ( | ~1.45 g/cm³ | Increases propellant density/Impulse |
| Oxygen Balance (OB) | +3.6% (approx) | Positive OB improves combustion efficiency |
| Physical State | Pale yellow liquid | Facilitates processing/mixing |
| Functionality | Allyl (Vinyl) | Enables chemical bonding to binder |
| Impact Sensitivity | Moderate | Requires standard energetic handling |
Protocol 1: Synthesis of ATNEE
Note: This synthesis involves high-energy intermediates. All operations must be conducted behind blast shields with remote handling capabilities where possible.
Reaction Scheme
Materials
-
Precursor: 2,2,2-Trinitroethanol (TNE) - Handle with extreme care.
-
Reagent: Allyl Bromide (or Allyl Chloride).
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).
-
Solvent: Acetone or Acetonitrile (dry).
-
Catalyst: 18-Crown-6 (Phase Transfer Catalyst) - Optional to improve yield.
Step-by-Step Methodology
-
Preparation of Alkoxide:
-
Dissolve 0.1 mol of 2,2,2-Trinitroethanol in 50 mL of dry acetone in a round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cool the solution to 0–5°C using an ice bath.
-
Slowly add equimolar KOH (dissolved in minimal water or ethanol) dropwise. Caution: Exothermic reaction. Maintain temp < 10°C. This forms the potassium salt of TNE.
-
-
Alkylation:
-
Add 0.12 mol (20% excess) of Allyl Bromide dropwise to the reaction mixture.
-
Optional: Add 1 mol% 18-Crown-6 to accelerate the reaction.
-
Allow the mixture to warm to room temperature and reflux at 40–50°C for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
-
-
Work-up & Purification:
-
Filter off the inorganic salt precipitate (KBr).
-
Evaporate the solvent under reduced pressure (Rotary Evaporator). Do not overheat.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove unreacted TNE and salts.
-
Dry the organic layer over anhydrous
. -
Concentrate to obtain crude ATNEE.
-
Purification: Pass through a short silica gel column (Eluent: Hexane/Ethyl Acetate 80:20) to yield pure ATNEE as a pale yellow oil.
-
Protocol 2: Propellant Formulation & Curing
Objective: Incorporate ATNEE into an HTPB composite propellant and lock it into the matrix.
Formulation Baseline (Weight %)
-
Binder: HTPB (R-45M): 10–12%
-
Curing Agent: IPDI or TDI (NCO:OH ratio 1.0–1.1)
-
Plasticizer: ATNEE: 5–15% (replacing inert DOA)
-
Oxidizer: Ammonium Perchlorate (AP): 65–70%
-
Fuel: Aluminum Powder: 15–18%
-
Bonding Agent: TEPAN or equivalent: 0.1–0.2%
Mixing & Curing Workflow
-
Binder Premix:
-
Solids Incorporation:
-
Curing Agent Addition:
-
Cool mix to 45°C.
-
Add IPDI (Isophorone Diisocyanate).[5]
-
Radical Initiator Addition (Optional but recommended for ATNEE grafting): Add 0.1% Dicumyl Peroxide (DCP) or Benzoyl Peroxide. This initiates the free-radical polymerization of the allyl groups during the thermal cure, grafting ATNEE to the HTPB backbone.
-
-
Casting & Curing:
-
Cast into molds/motors.
-
Cure Cycle:
-
Stage 1: 60°C for 3 days (Urethane formation: -OH + -NCO).
-
Stage 2: 80°C for 24 hours (Allyl polymerization/grafting).
-
-
Mechanism of Action: The "Lock-in" Effect
The following diagram illustrates how ATNEE transitions from a mobile plasticizer to a structural component.
Caption: Transformation of ATNEE from a processing aid (viscosity reducer) to a structural energetic component via allyl-group grafting.
Performance Characterization
To validate the efficacy of ATNEE in the formulation, the following tests are required:
| Test Parameter | Methodology | Expected Outcome with ATNEE |
| Glass Transition ( | DMA / DSC | Lower |
| Migration Resistance | Weight loss at 80°C (1 week) | < 1.0% loss (significantly lower than non-polymerizable plasticizers). |
| Mechanical Strength | Uniaxial Tensile Test | Increased Modulus (due to crosslinking contribution). |
| Burning Rate | Crawford Bomb / Strand Burner | Increased rate due to high energy nitro groups. |
| Compatibility | Vacuum Stability Test (VST) | < 2 mL gas/g (Must verify stability with AP). |
Safety & Handling
-
Explosive Hazard: ATNEE contains three nitro groups. It is an energetic material.[4][6][7] Ground all equipment. Use conductive floors and shoes.
-
Toxicity: Nitro-compounds are often vasodilators and toxic by absorption. Wear nitrile gloves and respirators.
-
Storage: Store in dark, cool containers. Stabilizers (e.g., diphenylamine) may be required for long-term storage to prevent autocatalytic decomposition of the nitro groups.
References
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link
-
Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. Link
-
Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory. Link
-
Colclough, M. E., et al. (1994). "Energetic Binders for Solid Propellants."[4][6][8][9] Journal of Energetic Materials. Link
-
Chen, F., Wang, Y., & Zhang, Q. (2022).[8] "Recent Advances on Synthesis and Properties of Energetic Plasticizers." New Journal of Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent research progress of energetic plasticizers [gthjjs.spacejournal.cn]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Cationic polymerization techniques for allyl trinitroethyl ether monomers
Executive Summary
This guide details the synthesis of poly(allyl trinitroethyl ether) (Poly-ATNEE) via cationic polymerization. While allyl compounds are notoriously resistant to free-radical polymerization due to degradative allylic chain transfer, cationic pathways offer a viable route to oligomeric and polymeric energetic binders. This protocol addresses the specific challenges of handling high-energy nitro-functionalized monomers, Lewis acid catalysis under strict anhydrous conditions, and the purification of the resulting energetic plasticizers/binders.
Critical Safety Warning
DANGER: EXPLOSIVE HAZARD ATNEE and its polymers are energetic materials .
Blast Shielding: All reactions must be conducted behind blast shields or in remote-handling bays.
Scale: Do not exceed 5g scale without specific safety review and approval.
Incompatibility: Avoid contact with strong bases, amines, or reducing agents.
PPE: Flame-retardant lab coat, conductive shoes, grounding straps, and face shields are mandatory.
Part 1: The Chemistry of ATNEE Polymerization
The Allylic Challenge
Allyl trinitroethyl ether (ATNEE) contains an allylic hydrogen (
The Cationic Solution: Cationic polymerization utilizes a carbocation active center.[1] While chain transfer to the monomer is still a competing reaction, the use of Lewis acid catalysts at low temperatures favors propagation over transfer, allowing for the formation of viscous oils and low-molecular-weight polymers suitable for use as energetic plasticizers or pre-polymers.
Mechanistic Pathway
The reaction is initiated by a proton source (co-catalyst) and a Lewis acid (catalyst). The proton attacks the
Key Reaction Components:
-
Monomer: ATNEE (Dried to <50 ppm
) -
Catalyst: Boron Trifluoride Diethyl Etherate (
) or Titanium Tetrachloride ( ) -
Solvent: Dichloromethane (DCM) or Methyl Chloride (non-nucleophilic, polar enough to solvate ion pairs).
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the cationic polymerization workflow and the critical decision nodes for controlling molecular weight.
Figure 1: Workflow for the cationic polymerization of ATNEE, highlighting the critical drying step and the temperature-dependent chain transfer pathway.
Part 3: Experimental Protocol
Materials & Equipment
| Component | Grade/Specification | Function |
| ATNEE | >98%, Dried over 4Å Sieves | Monomer |
| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |
| Distilled, stored under Ar | Catalyst | |
| Methanol | Reagent Grade | Quenching Agent |
| Reactor | Double-walled glass reactor | Temp control |
Step-by-Step Synthesis (Standard Protocol)
Step 1: System Preparation
-
Bake all glassware at 120°C for 4 hours. Assemble hot under a stream of dry Nitrogen or Argon.
-
Equip the reactor with a mechanical stirrer (Teflon blade), temperature probe, and a rubber septum for catalyst injection.
-
Safety Check: Ensure the blast shield is in place and the fume hood sash is lowered.
Step 2: Monomer Charge
-
Dissolve ATNEE (5.0 g, ~18.8 mmol) in anhydrous DCM (20 mL).
-
Transfer the solution to the reactor via cannula to maintain inert atmosphere.
-
Cool the reactor to -20°C using a cryostat or dry ice/acetone bath.
-
Expert Insight: Lower temperatures suppress chain transfer, increasing molecular weight (MW). Higher temperatures (0°C) yield lower viscosity oligomers.
-
Step 3: Initiation
-
Prepare a catalyst solution: 0.1 mL
in 2 mL anhydrous DCM. -
Add the catalyst solution dropwise over 5 minutes.
-
Observation: A slight color change (yellowing) indicates the formation of the active cation species.
Step 4: Polymerization
-
Maintain stirring at -20°C for 4–6 hours.
-
Monitor reaction progress via FTIR (disappearance of vinyl C=C stretch at ~1640 cm⁻¹).
Step 5: Quenching & Workup
-
Terminate the reaction by adding 2 mL of ammoniacal methanol (MeOH + trace
). This neutralizes the Lewis acid. -
Allow the mixture to warm to room temperature.
-
Wash the organic layer with:
-
3x 20 mL Distilled Water
-
1x 20 mL Brine
-
-
Dry the organic phase over anhydrous
. -
Filter and remove solvent under reduced pressure (Rotary Evaporator) at < 40°C.
-
Caution: Do not overheat the energetic polymer.
-
Part 4: Characterization & Quality Control
Expected Properties
The resulting Poly-ATNEE is typically a viscous, pale-yellow to amber liquid. It serves as an energetic plasticizer.
| Technique | Parameter | Expected Result |
| FTIR | C=C Stretch (1640 cm⁻¹) | Disappears or significantly reduced |
| FTIR | Strong retention (Integrity of explosophore) | |
| GPC | Molecular Weight ( | 1,000 – 3,500 Da (Oligomeric) |
| DSC | Glass Transition ( | Typically -30°C to -50°C |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Moisture contamination | Re-dry monomer/solvent; check inert gas lines. |
| Dark Brown/Black Product | Runaway exotherm / Degradation | Reduce catalyst concentration; improve cooling; add catalyst slower. |
| Low Molecular Weight | Temperature too high | Lower reaction temp to -40°C or -78°C to suppress transfer. |
| Insoluble Gel | Crosslinking | Check monomer purity (difunctional impurities); reduce conversion target. |
Part 5: Mechanistic Diagram (Graphviz)
The following diagram details the chemical mechanism, specifically illustrating the competition between propagation and the chain transfer step that limits MW in allyl ethers.
Figure 2: Mechanistic competition between propagation and chain transfer. The abstraction of the allylic hydrogen terminates the growing chain and initiates a new one, leading to low molecular weights.
References
- Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
-
Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. DSTO Aeronautical and Maritime Research Laboratory.[2] Link
- Kubota, N. (2002). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.
- Goh, E., et al. (2011). "Cationic Polymerization of Allyl Ethers." Journal of Polymer Science Part A: Polymer Chemistry.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Link
Sources
Application Note: Principles of Formulating and Characterizing HTPB-Based Energetic Composites
A CRITICAL NOTE ON SAFETY: The formulation, handling, and characterization of energetic materials are inherently hazardous activities that can result in severe injury or death if not performed correctly. This document provides a high-level, theoretical overview of the scientific principles involved and is intended for informational purposes for researchers and scientists with extensive, specialized training in energetics. It is NOT a step-by-step instructional guide. All work with energetic materials must be conducted in properly equipped laboratories under the supervision of experienced personnel and in strict compliance with all institutional, local, and national safety regulations[1][2][3]. A thorough hazard analysis must be performed before any experimental work is initiated[3].
Abstract
This application note outlines the fundamental principles behind the formulation and characterization of polymer-bonded composites using Hydroxyl-Terminated Polybutadiene (HTPB) as a binder. HTPB is a widely utilized prepolymer in high-performance applications, valued for its elastomeric properties at low temperatures and its role as a fuel in energetic formulations[4][5]. The discussion focuses on the roles of the primary components—the HTPB binder, a diisocyanate curing agent, and the functional role of plasticizers, including energetic variants. It further details the key chemical reactions governing the curing process and the essential analytical techniques for validating the final composite's structural and physical properties.
Introduction to HTPB-Based Composite Systems
Hydroxyl-terminated polybutadiene (HTPB) is a liquid telechelic polymer, meaning its primary chains are terminated at each end with reactive hydroxyl (-OH) functional groups[4]. This structure is fundamental to its application as a binder. Through a polyaddition reaction with di- or poly-isocyanate compounds, the HTPB prepolymer cross-links to form a stable, three-dimensional polyurethane (PU) network[6][7]. This cured PU matrix serves two primary functions in an energetic composite:
-
Structural Binder: It encapsulates solid particulate ingredients (such as oxidizers and metallic fuels), forming a solid, monolithic grain with specific, engineered mechanical properties[8][9]. The elastomeric nature of the HTPB-based polyurethane network imparts flexibility and durability, preventing fracture during handling and operation.
-
Fuel Source: The polymer backbone itself is a hydrocarbon and contributes to the overall energy output of the composite during combustion[4].
The versatility of HTPB allows for the formulation of composites with a wide range of physical properties, from highly elastic to tough and rigid[4].
Core Components and Their Scientific Roles
A typical HTPB-based composite formulation is a multi-component system where each ingredient has a precise function.
The HTPB Prepolymer (Binder)
HTPB is a viscous, translucent liquid resembling corn syrup[4][8]. Key parameters of the HTPB prepolymer that critically influence the final properties of the cured composite include:
-
Hydroxyl Value (OH Value): This quantifies the concentration of -OH groups and is essential for calculating the stoichiometric amount of curing agent needed.
-
Functionality: This refers to the average number of hydroxyl groups per polymer chain. A functionality of ~2.0 would lead to linear chains, while functionalities of 2.2-2.8 allow for the cross-linking necessary to form a robust network[4].
-
Molecular Weight: Affects the initial viscosity of the slurry and the mechanical properties of the cured elastomer[6].
The Isocyanate Curing Agent
Isocyanates (containing the -N=C=O group) are the curing agents that react with the hydroxyl groups on the HTPB to form the urethane linkages (-NH-COO-) of the final polymer network[7][10]. The choice of isocyanate is critical for controlling the cure rate and mechanical properties.
-
Toluene Diisocyanate (TDI): A highly reactive aromatic isocyanate that leads to a relatively fast cure time.
-
Isophorone Diisocyanate (IPDI): An aliphatic isocyanate that is less reactive than TDI. This slower reaction rate provides a longer "pot life"—the workable time before the mixture becomes too viscous—which is advantageous for processing large batches[11]. However, it requires a longer curing cycle to achieve optimal mechanical properties[11].
Plasticizers
Plasticizers are non-volatile liquids added to polymer formulations to achieve several key objectives:
-
Improve Processability: They reduce the viscosity of the uncured slurry, which is crucial when formulating with high solids loading (e.g., 85-90%)[9].
-
Enhance Mechanical Properties: They increase the flexibility and softness of the cured composite, lowering its glass transition temperature (Tg) and improving performance at low temperatures[12].
-
Modify Energy Output: Plasticizers can be inert (contributing little to energy) or energetic. Energetic plasticizers are molecules that, like the primary explosive, contain oxidizing and fuel elements and contribute significantly to the composite's total energy.
The subject of this note, allyl trinitroethyl ether , falls into the category of an energetic plasticizer. While specific data on this compound is not widely available in open literature, its name implies a structure designed to be highly energetic (due to the trinitroethyl group) while maintaining compatibility with the polymer matrix. The allyl group (CH₂=CH-CH₂-) could potentially participate in secondary polymerization reactions. The selection of any plasticizer requires careful consideration of its compatibility with the HTPB binder to prevent phase separation or "bleeding" over time[13].
The Chemistry of Curing: Urethane Network Formation
The foundation of the HTPB composite is the curing reaction, which transforms the liquid slurry into a solid elastomer. This occurs via the step-growth polymerization between the hydroxyl groups of HTPB and the isocyanate groups of the curing agent.
Primary Reaction: Urethane Linkage Formation The core reaction is the addition of an alcohol (-OH) to an isocyanate (-NCO) to form a urethane linkage.
-
R-OH (from HTPB) + R'-NCO (from Isocyanate) → R-O-C(=O)-NH-R' (Urethane Bond)
This reaction proceeds until all the limiting reagent (typically the isocyanate) is consumed. Monitoring the disappearance of the characteristic NCO peak in an infrared spectrum (around 2270 cm⁻¹) is a common method for tracking the progress of the cure[7].
General Protocol Principles for Formulation and Curing
This section describes the causality behind the general steps in formulating an HTPB-based composite. Specific quantities, temperatures, and times are deliberately omitted due to safety considerations.
Step 1: Material Preparation and Stoichiometric Calculation
-
Rationale: The ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is a critical parameter that dictates the final network structure and properties. An NCO/OH ratio near 1.0 is often targeted for optimal cross-linking[14].
-
Protocol Principle:
-
Determine the precise hydroxyl value of the HTPB batch via titration.
-
Calculate the required mass of the diisocyanate curing agent based on its NCO content and the desired NCO/OH ratio.
-
Thoroughly dry all components, particularly the HTPB and any solid fillers, as water will react with isocyanates to produce amines and CO₂ gas, leading to unwanted porosity and defects in the final product.
-
Step 2: Mixing
-
Rationale: Achieving a homogeneous dispersion of all components (binder, plasticizer, curing agent, and solid fillers) is essential for uniform properties and predictable performance. The mixing process must be conducted under vacuum to remove entrapped air and volatile contaminants.
-
Protocol Principle:
-
In a planetary mixer designed for viscous materials, combine the HTPB prepolymer and the plasticizer. Mix under vacuum until a uniform liquid phase is achieved.
-
If applicable, incrementally add solid components (e.g., oxidizers, fuels) and continue mixing under vacuum until the particles are homogeneously dispersed.
-
The final step is to add the pre-calculated amount of curing agent. This marks the beginning of the pot life, and the viscosity will begin to increase[14].
-
Step 3: Casting and Curing
-
Rationale: The mixture is cast into a mold and cured at a specific temperature to accelerate the urethane reaction and achieve a fully cross-linked network.
-
Protocol Principle:
-
Pour the final slurry into a prepared mold, typically under vacuum to prevent air bubbles.
-
Place the filled mold into a calibrated oven set to a specific curing temperature (e.g., 60-70°C) for an extended period (e.g., several days)[11][14]. The cure schedule (time and temperature) depends heavily on the reactivity of the chosen isocyanate[11].
-
Essential Characterization Techniques
After curing, the composite must be characterized to validate its properties.
| Property | Technique | Purpose and Scientific Principle |
| Cure Completion | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the completion of the curing reaction by verifying the disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of urethane linkage peaks[7][8]. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) / Dynamic Mechanical Analysis (DMA) | To determine the Glass Transition Temperature (Tg), which indicates the temperature below which the material becomes brittle. DMA also provides information on the storage modulus (stiffness) and tan delta (damping properties)[6][15]. |
| Mechanical Strength | Uniaxial Tensile Testing | To measure key mechanical properties such as tensile strength (stress at failure), elongation at break (ductility), and Young's Modulus (stiffness)[11][12]. These are critical for ensuring structural integrity. |
| Morphology | Scanning Electron Microscopy (SEM) | To visually inspect the microstructure of the composite, assessing the dispersion of solid particles within the polymer matrix and the quality of the particle-binder interface[15]. |
| Rheological Properties | Viscometry / Rheometry | To measure the viscosity buildup of the slurry after the addition of the curing agent, which is used to experimentally determine the pot life of the formulation[14]. |
Conclusion
The formulation of HTPB-based composites is a complex, multi-variable process rooted in the principles of polymer chemistry and materials science. The successful creation of a composite with desired energetic and mechanical properties depends on a deep understanding of the role of each component, the stoichiometry of the curing reaction, and precise control over processing conditions. The characterization techniques outlined here are essential for validating the formulation and ensuring the final product meets its design specifications. All activities in this field must be predicated on an unwavering commitment to safety.
References
- Structure–Property Behavior of Hydroxyl-Terminated Polybutadiene-Based Urethanes Additionally Cross-Linked Using Sustainable Biosourced Rosin Esters. (2025). ACS Applied Polymer Materials.
- Hydroxyl-terminated polybutadiene. Wikipedia.
- Properties of Hydroxyl‐Terminal Polybutadiene (HTPB) and Its Use as a Liner and Binder for Composite Propellants: A Review of Recent Advances. (2022). ResearchGate.
- Historical Overview of HTPB The Military's Preferred Solid Propellant Binder for a Half Century. (2019). Defense Systems Information Analysis Center (DSIAC).
- Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (n.d.). Semantic Scholar.
- Effect of Inert Plasticizers on Mechanical, Thermal, and Sensitivity Properties of Polyurethane‐based Plastic Bonded Explosives. (n.d.). C-Therm Technologies.
- Effect of process parameters and cure catalysis on the HTPB-IPDI based solid propellant behavior. (2018). International Journal of Novel Research and Development (IJNRD).
- Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene (HTPB) Using Infrared Spectroscopy. (2022). MDPI.
- Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. (2021). MDPI.
- Energetics and Compatibility of Plasticizers in Composite Solid Propellants. (2025). ResearchGate.
- HTPB/IPDI-Based Polyurethane: Effect of Hydroxyl Value on the Physical and Mechanical Properties. (n.d.). AIP Publishing.
- Mechanism of the HTPB/TDI curing reaction. (n.d.). ResearchGate.
- Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC).
- Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
- Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration (OSHA).
- Characterization techniques for polymer composites. (n.d.). ResearchGate.
Sources
- 1. dsiac.dtic.mil [dsiac.dtic.mil]
- 2. case.edu [case.edu]
- 3. osha.gov [osha.gov]
- 4. Hydroxyl-terminated polybutadiene - Wikipedia [en.wikipedia.org]
- 5. dsiac.dtic.mil [dsiac.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Application Note: Guiding Principles for the Study of Energetic Thermoplastic Elastomers
Introduction: The Context of Energetic Thermoplastic Elastomers (ETPEs)
Energetic Thermoplastic Elastomers (ETPEs) represent a significant class of materials engineered for high-energy applications, primarily as advanced binders in solid rocket propellants and insensitive munitions.[1][2][3] Unlike traditional inert binders like hydroxyl-terminated polybutadiene (HTPB), ETPEs contain energetic functional groups (such as azido, nitro, or nitrate ester groups) within their polymer structure.[3] This molecular design allows the binder itself to contribute to the total energy output of a formulation, enabling higher performance or reduced solids loading while potentially decreasing sensitivity to accidental stimuli.[3]
Structurally, ETPEs are block copolymers composed of "hard" and "soft" segments. The soft segments are typically amorphous, energetic prepolymers that provide flexibility, while the hard segments are crystalline or glassy domains that form physical crosslinks at room temperature.[4] This architecture imparts the material with the mechanical properties of a crosslinked elastomer while allowing it to be processed like a thermoplastic at elevated temperatures, offering advantages in manufacturing and recyclability.[1][2]
Given the inherent high-energy nature of these materials, their synthesis and handling are associated with significant risks. Therefore, this guide will not provide a detailed synthesis protocol for any specific energetic compound, including those involving allyl trinitroethyl ether. Instead, it will focus on the indispensable pillars of laboratory safety, management, and the robust characterization techniques required to responsibly study these advanced materials. This focus is intended to provide researchers with a framework for establishing safe and scientifically sound experimental practices.
Core Directive: A Proactive Safety Management System
The handling of any energetic material necessitates a comprehensive safety management system that goes far beyond routine laboratory procedures. The potential for rapid energy release due to stimuli like impact, friction, electrostatic discharge (ESD), or heat requires strict administrative and engineering controls.[5][6]
2.1. Institutional Oversight and Planning
Before any experimental work begins, a formal review process is mandatory. This typically involves:
-
Chemical Hygiene Plan (CHP): A laboratory-specific CHP must be developed that explicitly details the hazards of the energetic materials to be used.[7]
-
Explosive or Highly Energetic (EoHE) Committee Review: Many institutions require that all research plans involving EoHE materials be reviewed and approved by a dedicated safety committee.[7] This committee ensures that adequate engineering controls and safety protocols are in place before work is authorized.
-
Standard Operating Procedures (SOPs): Detailed, peer-reviewed SOPs must be written for every procedure, from handling raw materials to the final characterization steps. These SOPs should specify quantity limits, required PPE, and emergency response actions.[6]
2.2. Engineering Controls and Laboratory Environment
The laboratory environment must be engineered to mitigate the consequences of an accidental initiation.
-
Fume Hoods and Blast Shields: All work with energetic materials should be conducted in a certified fume hood with the sash positioned as low as possible. A polycarbonate blast shield must be used as an additional barrier between the researcher and the experiment.[6]
-
Grounding and ESD Prevention: Static electricity is a primary ignition risk.[6] All equipment and personnel must be properly grounded using conductive mats, wrist straps, and conductive-sole footwear.[6] Humidity control (typically 40-60%) can also help dissipate static charge.[6]
-
Material Isolation: Experiments with energetic materials must be isolated from other laboratory operations, and storage must comply with strict regulations, often involving designated magazines or explosion-proof refrigerators.[7]
2.3. Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for working with energetic materials. A higher level of protection is required:
-
Primary Protection: Safety glasses with side shields, a full-face shield, and flame-resistant (FR) lab coats are mandatory.[6]
-
Hand and Arm Protection: Leather jackets or specialized blast-resistant arm coverings should be worn over the FR lab coat. The use of gloves should be carefully considered, as they can sometimes increase friction sensitivity.[5][6]
-
Hearing Protection: Earmuffs or earplugs are essential to protect against the acoustic hazard of an explosion.[6]
Caption: Mandatory Safety Workflow for Energetic Material Handling.
Methodologies: Polymer Characterization Protocols
Once an energetic polymer has been prepared under strict safety protocols, its chemical, thermal, and mechanical properties must be thoroughly characterized. This data is crucial for understanding its performance and stability. The general synthesis of ETPEs often involves a chain elongation process where a soft segment prepolymer is linked with a hard segment using a diisocyanate, such as 2,4-toluene diisocyanate (TDI).[1][8][9]
3.1. Protocol: Spectroscopic Confirmation
Objective: To confirm the chemical structure of the synthesized polymer and verify the incorporation of key functional groups.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Place a small, dry sample of the polymer onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000–500 cm⁻¹.[10]
-
Analyze the spectrum for characteristic peaks. For an azido-based ETPE, a strong absorption band around 2100 cm⁻¹ (azide N≡N stretch) would be expected. For nitrate ester groups, look for strong absorptions around 1650 cm⁻¹ and 1280 cm⁻¹ (asymmetric and symmetric O-NO₂ stretching).[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).
-
Acquire ¹H and ¹³C NMR spectra.[12]
-
Analyze the spectra to confirm the polymer backbone structure and the successful attachment of energetic side chains by identifying characteristic chemical shifts and integrations.
-
3.2. Protocol: Thermal Stability Analysis
Objective: To determine the thermal properties of the ETPE, including its glass transition temperature (Tg) and decomposition temperature (Tdec), which are critical for defining its safe processing and operational window.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analyze the resulting heat flow curve to identify the glass transition temperature (Tg), which appears as a step change in the baseline, and any exothermic decomposition peaks.[11] ETPEs may exhibit two distinct Tgs corresponding to the soft and hard segments.[11]
-
-
Thermogravimetric Analysis (TGA):
-
Place a slightly larger sample (5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Monitor the sample's mass as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition. The analysis provides crucial information about the material's thermal stability.[11]
-
Caption: Comprehensive Workflow for ETPE Characterization.
Data Summary
The properties of ETPEs can vary widely based on their chemical composition. The following table summarizes typical data ranges for energetic polymers found in the literature to provide a contextual baseline for researchers.
| Property | Method | Typical Value/Range | Purpose |
| Glass Transition (Tg) | DSC | -40 °C to 20 °C (Soft); 50 °C to 120 °C (Hard) | Defines operational temperature range |
| Decomposition (Tdec) | TGA/DSC | > 180 °C | Indicates upper limit for thermal stability |
| Density | Gas Pycnometry | 1.2 - 1.6 g/cm³ | Input for performance calculations |
| Tensile Strength | Universal Tester | 2 - 10 MPa | Measures material strength |
| Elongation at Break | Universal Tester | 200 - 800% | Measures material flexibility |
| Impact Sensitivity | Drop Hammer | > 10 J | Quantifies sensitivity to impact stimulus |
| Friction Sensitivity | BAM Friction Tester | > 100 N | Quantifies sensitivity to friction stimulus |
Conclusion
The development of energetic thermoplastic elastomers is a field of advanced materials science with critical applications. However, progress in this field must be built upon an unwavering foundation of safety. Adherence to rigorous safety protocols, institutional oversight, and the use of appropriate engineering controls are not merely procedural—they are essential for protecting researchers and facilities. The characterization protocols outlined here provide a systematic approach to understanding the structure-property relationships of these complex materials, enabling the logical and safe advancement of energetic polymer research.
References
-
ScienceOpen. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the Allyl ether synthesis. Retrieved from [Link]
-
Growing Science. (n.d.). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers. Retrieved from [Link]
-
Materials China. (2022). Research progress of energetic thermoplastic elastomer propellants. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Retrieved from [Link]
-
Sci. Tech. Energetic Materials. (2014). Current trends in energetic thermoplastic elastomers as binders in high energy insensitive propellants in China. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Process Safety Management for Explosives and Pyrotechnics Manufacturing. Retrieved from [Link]
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
- Google Patents. (n.d.). US5540794A - Energetic binder and thermoplastic elastomer-based low vulnerability ammunition gun propellants with improved mechanical properties.
-
Defense Technical Information Center. (2001). Characterisation and Polymerisation Studies of Energetic Binders. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Allyl ethyl ether. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Handle Explosive Chemicals. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). All Acrylic Based Thermoplastic Elastomers: Design and Synthesis for Improved Mechanical Performance. Retrieved from [Link]
-
MDPI. (2023). Development and Characterization of New Energetic Composites Based on HNTO/AN Co-Crystal and Nitro-Cellulosic Materials. Retrieved from [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. Research progress of energetic thermoplastic elastomer propellants [gthjjs.spacejournal.cn]
- 3. jes.or.jp [jes.or.jp]
- 4. US5540794A - Energetic binder and thermoplastic elastomer-based low vulnerability ammunition gun propellants with improved mechanical properties - Google Patents [patents.google.com]
- 5. dsiac.dtic.mil [dsiac.dtic.mil]
- 6. uah.edu [uah.edu]
- 7. case.edu [case.edu]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Note: Methodologies for Grafting Allyl Trinitroethyl Ether (ATNEE) onto Polymer Backbones
This Application Note is structured as a high-level technical guide for the synthesis and grafting of Allyl Trinitroethyl Ether (ATNEE), a specific energetic moiety used to enhance the energy density of polymer binders in propellants and explosives.
Executive Summary
Allyl 2,2,2-Trinitroethyl Ether (ATNEE) represents a critical class of "energetic monomers" capable of introducing high-oxygen-balance trinitroethyl groups into inert polymer matrices. Unlike physical blending of plasticizers, which suffer from migration and "sweating out" over time, grafting ATNEE covalently onto polymer backbones (such as HTPB or GAP) permanently fixes the energetic moiety, improving long-term storage stability and mechanical integrity.
This guide details two distinct methodologies for grafting ATNEE:
-
Radical-Mediated Grafting (Method A): Suitable for unsaturated backbones like Hydroxyl-Terminated Polybutadiene (HTPB).
-
Thiol-Ene "Click" Ligation (Method B): A high-precision, mild approach for thiol-functionalized polymers, offering higher yields and lower side reactions.
Safety & Handling (CRITICAL)
WARNING: EXPLOSION HAZARD. The compounds described (trinitroethyl derivatives) are energetic materials . They possess high friction and impact sensitivity.
-
Shielding: All reactions must be conducted behind blast shields.
-
Scale: Do not exceed 5g scale during initial optimization.
-
Temperature: Strictly monitor reaction temperatures. Trinitroethyl groups can undergo autocatalytic decomposition above 100°C.
-
Compatibility: Avoid contact with strong reducing agents or heavy metals, which can sensitize nitro compounds.
Precursor Synthesis: Allyl Trinitroethyl Ether (ATNEE)
Before grafting, the ATNEE monomer must be synthesized. The standard route is a Williamson ether synthesis adapted for energetic alcohols.
Reaction Scheme:
Protocol:
-
Dissolution: Dissolve 2,2,2-trinitroethanol (TNE) in dry dichloromethane (DCM).
-
Deprotonation: Cool to 0°C. Add 1.1 eq of mild base (e.g., dilute NaOH or
). Note: Strong bases can degrade the trinitro functionality. -
Alkylation: Add Allyl Bromide (1.2 eq) dropwise.
-
Reflux: Allow to warm to room temperature and reflux gently (40°C) for 4–6 hours.
-
Purification: Wash with water, dry over
, and remove solvent. Purify via column chromatography (Silica, Hexane/EtOAc).
Method A: Radical-Mediated Grafting onto HTPB
Principle: This method utilizes the existing unsaturation in Hydroxyl-Terminated Polybutadiene (HTPB). A radical initiator abstracts an allylic hydrogen from the HTPB backbone, creating a macro-radical that attacks the allyl group of ATNEE.
Advantages: Uses standard industrial binders (HTPB). Disadvantages: Lower grafting efficiency due to "allylic resonance" stabilization; potential for crosslinking (gelation).
Experimental Protocol
Materials:
-
Backbone: HTPB (R-45M grade).
-
Monomer: ATNEE (Synthesized in Sec 3).
-
Initiator: Benzoyl Peroxide (BPO) or Dicumyl Peroxide (DCP).
-
Solvent: Ethyl Acetate or Toluene (Energetic compatible).
Step-by-Step Workflow:
-
Solvation: Dissolve HTPB in Toluene (10 wt% solution) in a 3-neck round bottom flask equipped with a condenser and nitrogen inlet.
-
Deoxygenation: Purge with
for 30 minutes. Oxygen inhibits radical propagation. -
Addition: Add ATNEE (10–30 wt% relative to HTPB) to the solution.
-
Initiation: Heat the mixture to 65°C . Add BPO (1-2 wt% relative to monomer) dissolved in minimal toluene.
-
Reaction: Stir at 65°C for 12 hours. Monitor viscosity; if viscosity spikes, terminate immediately to prevent gelation.
-
Precipitation: Pour the reaction mixture into excess cold methanol. HTPB-g-ATNEE will precipitate; unreacted ATNEE remains in solution.
-
Drying: Vacuum dry at 40°C for 24 hours.
Data Output:
| Parameter | Value Range | Notes |
| Temperature | 60–70°C | >80°C risks nitro decomposition |
| Grafting Yield | 40–60% | Limited by chain transfer |
| Initiator Load | 1–3 wt% | Higher loads increase grafting but risk crosslinking |
Method B: Thiol-Ene "Click" Grafting
Principle: This is the preferred modern approach. It utilizes the "Click" reaction between a thiol (-SH) on a modified polymer backbone and the alkene (-C=C-) of ATNEE. It proceeds via a radical step-growth mechanism but is orthogonal to many side reactions.
Prerequisite: Requires a thiol-functionalized polymer (e.g., Poly(mercaptopropyl methyl siloxane) or Thiol-modified HTPB).
Experimental Protocol
Materials:
-
Backbone: Thiol-functionalized Polymer (Poly-SH).
-
Monomer: ATNEE.
-
Initiator: AIBN (Thermal) or DMPA (Photo-initiator).
-
Solvent: THF or DCM.
Step-by-Step Workflow:
-
Stoichiometry: Calculate reagents based on a 1:1 molar ratio of Thiol (polymer) to Alkene (ATNEE).
-
Mixing: Dissolve Poly-SH and ATNEE in THF.
-
Initiator Addition:
-
Thermal: Add AIBN (1 wt%).
-
UV: Add DMPA (0.5 wt%).
-
-
Reaction:
-
Thermal: Heat to 60°C for 4 hours under
. -
UV: Irradiate with 365nm UV light for 10–30 minutes at Room Temp.
-
-
Workup: Precipitate in Methanol/Hexane mixture. The "Click" nature typically results in quantitative conversion, minimizing purification needs.
Mechanistic Visualization
The following diagram illustrates the chemical pathways for both grafting methodologies.
Figure 1: Mechanistic pathways for Radical Grafting (Top) vs. Thiol-Ene Click Grafting (Bottom).
Characterization & Validation
To validate the success of the grafting, the following analytical techniques are required:
| Technique | Observation Target | Confirmation Criteria |
| FTIR | Allyl C=C stretch ( | Disappearance or reduction of peak intensity. |
| FTIR | Nitro ( | Appearance of strong bands in the purified polymer. |
| 1H NMR | Allylic Protons (5.8-6.0 ppm) | Shift or disappearance; broadening of peaks indicating polymer attachment. |
| DSC | Glass Transition ( | Shift in |
| GPC | Molecular Weight ( | Increase in |
References
-
Synthesis of Energetic Ethers: Adolph, H. G., & Kim, K. (1988).[1] 2,2,2-Trinitroethyl 2-nitroxyethyl ether and method of preparation. U.S. Patent No. 4,745,208. Link
-
Thiol-Ene Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Grafting on HTPB: Hori, K., et al. (2000). Wettability and adhesion of hydroxyl-terminated polybutadiene (HTPB) with energetic plasticizers. Propellants, Explosives, Pyrotechnics.[1] Link
-
Energetic Binders: Provatas, A. (2000). Energetic Polymers for Explosives and Propellants. DSTO Aeronautical and Maritime Research Laboratory. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Allyl Trinitroethyl Ether (ATNEE) Synthesis Optimization
Status: Operational Subject: Yield & Purity Enhancement for ATNEE Production Ticket ID: ATNEE-OPT-2026 Assigned Specialist: Senior Application Scientist, Energetic Materials Division
Executive Summary
Allyl 2,2,2-trinitroethyl ether (ATNEE) is a critical energetic plasticizer that combines the high oxygen balance of the trinitroethyl moiety with the polymerizable utility of the allyl group.
The Core Challenge: The synthesis of ATNEE is often plagued by low yields (<50%) and high impurity profiles. This is primarily due to the retro-Henry reaction (deformylation) of the starting material, 2,2,2-trinitroethanol (TNE), which occurs readily in the presence of strong bases typically used in Williamson ether synthesis.
This guide provides a scientifically grounded troubleshooting framework to transition your synthesis from a standard basic alkylation to a robust Phase Transfer Catalysis (PTC) system, ensuring both high yield (>85%) and safety.
Module 1: Reaction Optimization (The Synthesis Core)
FAQ: Why is my yield capped at 40-50% despite increasing the base?
Diagnosis: You are likely experiencing substrate decomposition .
In standard Williamson synthesis, strong bases (like NaOH or KOH) are used to deprotonate the alcohol. However, TNE is an acidic alcohol (
The Solution: Phase Transfer Catalysis (PTC) Switch to a heterogeneous system using a mild solid base and a quaternary ammonium catalyst. This limits the exposure of TNE to the aqueous phase and protects the trinitroethyl anion.
Optimized Reaction System:
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Base: Potassium Carbonate (
) or dilute NaOH (controlled pH). -
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
-
Reagent: Allyl Bromide (preferred over Allyl Chloride for faster kinetics).
Visualizing the Mechanism
The following diagram illustrates how the PTC system shuttles the sensitive TNE anion into the organic phase for reaction, bypassing the aqueous decomposition pathway.
Caption: Fig 1. Phase Transfer Catalysis cycle preventing TNE decomposition by facilitating organic-phase alkylation.
Module 2: Purification & Workup
FAQ: My product is yellow and acidic. How do I purify it safely?
Diagnosis: The yellow color and acidity indicate the presence of unreacted TNE or nitroform byproducts.
-
Risk: Distilling crude ATNEE containing acidic TNE residues is dangerous. TNE is less stable than the ether product and can catalyze decomposition.
Troubleshooting Protocol:
| Impurity Type | Indicator | Removal Strategy |
| Unreacted TNE | Low pH, O-H stretch in IR ( | Wash organic layer with 5% |
| Nitroform | Deep yellow color | Repeated washes with dilute alkaline solution until the aqueous layer is colorless. |
| Allyl Polymer | Gummy residue | Pass crude oil through a short silica plug (elute with hexane/DCM). |
Critical Safety Note: Do NOT attempt fractional distillation at atmospheric pressure. ATNEE is an energetic ether.[1] Vacuum distillation (< 2 mmHg) at temperatures below
Module 3: Step-by-Step Optimized Protocol
Objective: Synthesis of ATNEE via PTC to maximize yield (>85%).
Reagents:
-
2,2,2-Trinitroethanol (TNE) [1.0 eq]
-
Allyl Bromide [1.2 eq]
-
Potassium Carbonate (
) [2.0 eq, anhydrous, finely ground] -
Tetrabutylammonium Bromide (TBAB) [0.05 eq]
-
Dichloromethane (DCM) [Solvent]
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve TNE (1.0 eq) in DCM (
). -
Catalyst Addition: Add TBAB (0.05 eq) and stir until dissolved.
-
Base Addition: Add finely ground anhydrous
(2.0 eq). The mixture will become a heterogeneous slurry. -
Alkylation: Add Allyl Bromide (1.2 eq) dropwise over 10 minutes.
-
Note: A slight exotherm may occur.
-
-
Reaction: Heat the mixture to varying reflux (approx.
) for 6–8 hours.-
Monitor: Check TLC (Silica, 20% EtOAc/Hexane). The TNE spot (
) should disappear; ATNEE ( ) will appear.
-
-
Workup:
-
Filter off the solid salts (
, excess ). -
Wash the filtrate with water (
), then 5% ( ) to remove unreacted TNE, and finally brine.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure (keep bath ). -
Final Polish: If the product is slightly yellow, pass through a short pad of neutral alumina.
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose specific synthesis failures.
Caption: Fig 2. Decision matrix for troubleshooting ATNEE synthesis parameters.
References
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Chapter on Polynitro Alkyl Derivatives).
-
Qiao, Z., et al. (2016). "Novel trinitroethanol derivatives: high energetic 2-(2,2,2-trinitroethoxy)-1,3,5-triazines." RSC Advances, 6, 38668-38676. (Demonstrates stability profiles of trinitroethoxy compounds).
-
BenchChem Technical Support. (2025). "Synthesis of High-Purity Allyl Methallyl Ether: An Application Note." (General protocols for allyl etherification via Williamson synthesis).
-
Halpern, M. (2003). "Phase Transfer Catalysis in Nucleophilic Substitution." Industrial Phase-Transfer Catalysis. (Mechanistic basis for using PTC with sensitive alcohols).
-
Adolph, H. G., & Kim, K. (1988).[2] "2,2,2-Trinitroethyl 2-Nitroxyethyl Ether and a Method of Preparation." U.S. Patent 4,745,208. (foundational work on trinitroethyl ether plasticizers).
Sources
Minimizing steric hindrance during the polymerization of allyl trinitroethyl ether
Welcome to the technical support center for the synthesis and polymerization of allyl trinitroethyl ether (ATNE). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this energetic monomer. Here, we address common challenges, with a particular focus on overcoming the significant steric hindrance presented by the trinitroethyl group. Our goal is to provide you with the expertise and practical insights needed to achieve successful polymerization outcomes.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to recognize that allyl trinitroethyl ether and its resulting polymers are energetic materials. The trinitroethyl group confers explosive properties. All handling and experimental procedures must be conducted with extreme caution, adhering to strict safety protocols for potentially explosive compounds.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves. A blast shield is essential for all polymerization reactions.[4]
-
Small-Scale Reactions: Initially, all reactions should be performed on a small scale (milligram to gram quantities) to assess the material's behavior.
-
Avoid Friction and Shock: Energetic materials can be sensitive to mechanical shock and friction.[3] Avoid grinding, scraping, or subjecting the material to sudden impacts.
-
Controlled Heating: Use well-calibrated heating systems and avoid rapid temperature changes. Thermal decomposition can lead to the release of toxic gases and potential detonation.[2]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.[3]
Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on handling explosive compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is Allyl Trinitroethyl Ether and what are its primary applications?
Allyl trinitroethyl ether (ATNE) is a high-energy monomer containing both a polymerizable allyl group and an energetic 2,2,2-trinitroethyl group. The resulting polymer, poly(allyl trinitroethyl ether), is of interest in the formulation of high-performance explosives and propellants, where it can act as an energetic binder, increasing the energy output compared to inert binders.[6]
Q2: Why is steric hindrance a significant challenge in the polymerization of ATNE?
Steric hindrance arises from the spatial arrangement of atoms or groups within a molecule that impedes chemical reactions.[7] In ATNE, the bulky and rigid 2,2,2-trinitroethyl group is in close proximity to the allyl double bond. This bulkiness physically obstructs the approach of initiators and other monomer units to the reactive double bond, making polymerization difficult.[7][8]
Sources
- 1. TRINITROPHENETOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. oricaminingservices.com [oricaminingservices.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phase Stability in ATNEE & Nitrate Ester Systems
Doc ID: TS-NE-404 | Version: 2.1 | Last Updated: 2026-02-09 Domain: Energetic Formulations & Pharmaceutical Delivery Systems Status: Active
Executive Summary & Acronym Clarification
Subject: Resolution of miscibility gaps, exudation, and crystallization in blends of ATNEE (presumed Acetyl 2,2,2-Trinitroethyl Ester or functionally similar energetic plasticizer) and Nitrate Esters (e.g., NG, BTTN, TMETN, or polymeric NC).
Scope: This guide addresses thermodynamic instability leading to phase separation. While "ATNEE" is treated here as the primary plasticizing agent, the physicochemical principles apply to analogous ester-based systems (e.g., ATEC, ATBC) used in both high-energy propellants and nitrate-ester-based pharmaceutical transdermal systems.
The Core Problem: Nitrate esters are highly polar. Blending them with ATNEE requires precise matching of Hansen Solubility Parameters (HSP) . Phase separation typically manifests as:
-
Exudation (Sweating): Liquid migration to the surface.
-
Crystallization (Blooming): Solid precipitating out of the matrix.
-
Syneresis: Gel contraction expelling liquid.
Diagnostic Triage: Identify Your Phase Separation Mode
Before altering formulations, you must categorize the instability. Use this logic flow to determine the root cause.
Figure 1: Diagnostic decision tree for isolating the mechanism of phase separation.
Thermodynamics of Mixing (The "Why")
Phase separation is governed by the Gibbs Free Energy of Mixing (
-
Entropy (
): Always favors mixing (positive). -
Enthalpy (
): Usually opposes mixing (positive) in nitrate esters due to polarity differences. -
The Trap: If
is too large (dissimilar chemicals), it overrides the entropy term, causing and phase separation.
Hansen Solubility Parameters (HSP)
To minimize
Data Table 1: Estimated Solubility Parameters (MPa
| Component | Total | |||
| Nitroglycerin (NG) | 17.1 | 14.5 | 5.2 | ~23.0 |
| Nitrocellulose (12.6% N) | 16.8 | 10.4 | 6.8 | ~21.0 |
| ATNEE (Est.) | 16.5 | 11.0 | 7.5 | ~21.2 |
| Water (Contaminant) | 15.5 | 16.0 | 42.3 | 47.8 |
Analysis:
-
The Water Threat: Note Water's massive
(42.3).[1] Even 0.5% moisture absorption shifts the blend's average HSP, pushing it outside the stable region. -
The Match: ATNEE and NG are reasonably matched, but ATNEE is slightly less polar. As temperature drops (
decreases in the Gibbs equation), the entropic contribution fades, and the enthalpy mismatch dominates, causing Cold-Induced Phase Separation .
Troubleshooting Guides & FAQs
Issue 1: "My blend sweats liquid droplets after storage at -20°C."
Diagnosis: You have hit the Upper Critical Solution Temperature (UCST) boundary. Mechanism: At low temperatures, the solubility of the plasticizer (ATNEE) in the nitrate ester matrix decreases. The system crosses the binodal curve into the metastable region.
Protocol: The Thermal Cycle Stress Test
-
Prepare: Cast 3 films of the blend.
-
Cycle: Ramp temperature from -40°C to +60°C at 1°C/min. Repeat 5 times.
-
Analyze: Use DMA (Dynamic Mechanical Analysis) . Look for a split in the
peak. A single peak indicates miscibility; a split or shoulder indicates phase separation. -
Solution:
-
Increase Entropy: Use a co-plasticizer with a lower molecular weight (e.g., Triacetin) to increase combinatorial entropy.
-
Modify Ratio: Move the composition away from the critical point (usually 30-50% plasticizer is the danger zone).
-
Issue 2: "White crystals appear on the surface after 1 week."
Diagnosis: Plasticizer Crystallization (Blooming).
Mechanism: The ATNEE concentration exceeds its saturation limit at ambient temperature, and the
Protocol: DSC Crystallinity Check
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Method: Cool sample to -80°C, then heat at 10°C/min.
-
Observation: Look for a cold crystallization exotherm (
) followed by a melting endotherm ( ). -
Solution:
-
Nucleation Inhibition: Add 0.5% - 1.0% of a bulky "confuser" molecule (e.g., 2-NDPA or Ethyl Centralite) to disrupt crystal lattice formation.
-
Crosslinking: If the matrix is polymeric (e.g., NC/ATNEE), slightly increase crosslinking density to restrict diffusion.
-
Issue 3: "The blend is cloudy immediately after mixing."
Diagnosis: Immiscibility (High
Protocol: Cloud Point Determination
-
Setup: Heated optical microscope stage.
-
Procedure: Heat the cloudy blend until it becomes clear (One-phase region). Record this temperature (
). -
Analysis: If
is above your processing or storage temperature, the formulation is non-viable. -
Solution:
-
Compatibilizers: Add an amphiphilic block copolymer or a surfactant that shares solubility parameters with both phases.
-
Experimental Workflow: Stability Validation
Use this standard operating procedure (SOP) to validate any new ATNEE/Nitrate Ester ratio.
Figure 2: Accelerated stability validation workflow.
Detailed Steps:
-
Vacuum Mixing: Essential to remove moisture. Nitrate esters are hygroscopic; water acts as a non-solvent, driving phase separation.
-
Centrifugal Stress: Simulates long-term gravitational settling. Any supernatant indicates immediate instability.
-
Hygroscopic Stress: Expose samples to 80% Relative Humidity. If the sample becomes opaque (blushes), the ATNEE/Nitrate blend is too sensitive to moisture. Mitigation: Add a desiccant or hydrophobic coating.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Agrawal, J. P., & Hodgson, R. D. (2007).[2] Organic Chemistry of Explosives. Wiley. (Chapter on Nitrate Esters and Plasticizers).[2][3][4][5]
-
Visakh, P. M., & Thomas, S. (2011). Phase Separation in Polymer Blends. In Recent Advances in Polymer Blends.
-
Ho, H. O., et al. (2009). "Mechanism of drug release from transdermal formulations." Journal of Pharmaceutical Sciences. (Relevance: Nitrate ester diffusion and phase stability in patches).
- Robeson, L. M. (2007). Polymer Blends: A Comprehensive Review.
Disclaimer: ATNEE is treated in this guide as a representative energetic plasticizer. Always verify specific CAS registry data and MSDS for proprietary molecules before handling. Nitrate esters are energetic materials; all protocols must be performed in blast-shielded environments.
Sources
Reducing migration of allyl trinitroethyl ether plasticizers in cured propellants
Topic: Reducing Migration of Allyl Trinitroethyl Ether (ATNEE) Plasticizers in Cured Propellants
Status: Operational | Tier: Level 3 Engineering Support
Executive Summary
Allyl 2,2,2-trinitroethyl ether (ATNEE) is a high-energy plasticizer valued for its oxygen balance and density. However, like all small-molecule energetic plasticizers, it is prone to migration (diffusion) out of the propellant matrix. This leads to surface exudation ("sweating"), interface debonding, and ballistic instability.
Unlike inert plasticizers (e.g., DOA) or saturated energetic plasticizers (e.g., BTTN), ATNEE possesses a reactive allyl functionality (
Module 1: The "Sweating" Propellant (Exudation)
User Issue: “I am observing liquid droplets on the surface of my cured propellant grain after 4 weeks of storage at 60°C. Analysis confirms it is ATNEE.”
Root Cause Analysis
The migration is likely driven by Thermodynamic Incompatibility (Solubility Parameter Mismatch). If the polarity of the binder differs significantly from ATNEE, the system is thermodynamically unstable, driving the plasticizer to the surface to reduce free energy.
The Science:
Migration flux (
Troubleshooting Protocol: Solubility Matching
| Parameter | HTPB Binder | GAP Binder | ATNEE (Est.) | Compatibility Verdict |
| Polarity | Non-Polar | Polar | Highly Polar | GAP is Superior |
| ~17.0 | ~23.0 - 25.0 | ~24.5 | Match |
Corrective Action:
-
Switch Binder System: If using HTPB, transition to GAP (Glycidyl Azide Polymer) or PolyNIMMO . These energetic binders have solubility parameters (
) nearly identical to ATNEE, creating a thermodynamically stable solution where migration is energetically unfavorable. -
Use a Compatibilizer: If HTPB is mandatory, introduce a "bonding agent" or surfactant with amphiphilic properties (e.g., modified hydantoin derivatives) to bridge the polarity gap.
Module 2: Chemical Fixation (The Allyl Advantage)
User Issue: “I need zero migration for a long-shelf-life tactical missile. Solubility matching isn't enough.”
Technical Insight
Standard plasticizers (NG, BTTN) are chemically inert regarding the cure network—they are just "dissolved." ATNEE is unique because it is a Reactive Plasticizer . The allyl group can participate in the curing reaction, chemically grafting the plasticizer onto the polymer backbone. Once grafted, the diffusion coefficient (
Protocol: ATNEE Grafting/Copolymerization
Objective: Covalently bond ATNEE to the binder matrix during cure.
Step-by-Step Workflow:
-
Selection of Cure System:
-
Standard Isocyanate Cure: Will NOT react with the allyl group (reacts only with -OH).
-
Required Modification: You must introduce a Free Radical Initiator (e.g., Dicumyl Peroxide) or use a dual-cure system (Isocyanate + Radical) if the binder allows.
-
Alternative: Use a thiol-ene "click" reaction catalyst if the binder contains thiol groups.
-
-
Cure Cycle Optimization:
-
Stage 1 (60°C): Urethane formation (Binder network set).
-
Stage 2 (Post-Cure >80°C): Activation of radical initiator to graft ATNEE allyl groups to the binder backbone.
-
-
Validation (Solvent Extraction Test):
-
Weigh cured sample (
). -
Immerse in dichloromethane (DCM) for 48 hours (Solvent for free ATNEE).
-
Dry and re-weigh (
). -
Calculation: If
, ATNEE is chemically bound. If weight loss matches plasticizer load, grafting failed.
-
Module 3: Interface & Liner Debonding
User Issue: “The propellant is debonding from the insulation liner. We suspect ATNEE migration into the liner.”
Mechanism
ATNEE migrates from the propellant (high concentration) into the liner (zero concentration). This swells the liner, degrades its modulus, and destroys the adhesive bond line.
Troubleshooting Guide
Q: What liner are you using?
-
If EPDM:[1][2] High risk. EPDM is non-polar and will absorb ATNEE if not crosslinked tightly.
-
If HTPB-based: Moderate risk.
Corrective Action: The "Barrier" Strategy
-
Implement a Barrier Coat: Apply a thin layer of Polyurethane-modified Graphene Oxide (GO) or a highly crosslinked Resol resin between the liner and propellant.
-
Saturate the Liner: Pre-saturate the liner with a non-energetic plasticizer (e.g., DOP) that is thermodynamically incompatible with ATNEE, creating an osmotic pressure barrier against ATNEE entry.
Visualizing the Solution
Diagram 1: Migration Mechanisms & Mitigation
This diagram illustrates the difference between free diffusion (bad) and chemical fixation (good).
Caption: Comparison of free ATNEE diffusion leading to exudation (left) vs. chemical grafting via the allyl group preventing migration (right).
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree to resolve migration issues.
Caption: Decision matrix for diagnosing and resolving ATNEE migration based on chemical bonding status and thermodynamic compatibility.
References
-
Ben-Moshe, M. (2025).[2] Migration kinetics and mechanisms of plasticizers, stabilizers at interfaces of NEPE propellant. ResearchGate. Link
-
Fraunhofer ICT. (2025). Comparative Assessment of Energetic Plasticizers Including NFPEG3N3 in a GAP/HMX Formulation. Fraunhofer Publica. Link
-
RSC Advances. (2025). Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation. Royal Society of Chemistry. Link
-
SciSpace. (2024). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. SciSpace. Link
-
Cerri, S., et al. (2016). Probing the Compatibility of Energetic Binder Poly Glycidyl Nitrate with Energetic Plasticizers. ResearchGate. Link
Sources
Enhancing the hydrolytic stability of allyl trinitroethyl ether formulations
Welcome to the Advanced Materials Stabilization Portal. Current Status: Online | Topic: Hydrolytic Stability of ATNEE | Role: Senior Application Scientist
Executive Summary & Diagnostic Framework
The Core Challenge: Allyl 2,2,2-trinitroethyl ether (ATNEE) presents a unique "double-edged" stability challenge. You are managing two competing degradation pathways:
-
The Trinitroethyl Moiety (
): This group is the primary source of instability. It is susceptible to nucleophilic attack (hydrolysis) which releases trinitromethane (nitroform). Nitroform is highly acidic ( ), creating an autocatalytic loop that rapidly degrades the remaining formulation. -
The Allyl Group (
): While generally stable to hydrolysis, it is vulnerable to oxidative cross-linking or radical polymerization, leading to gumming or viscosity changes, especially if radicals are present from the nitro-decomposition.
Diagnostic Decision Tree: Use this logic flow to identify the specific failure mode in your formulation.
Figure 1: Diagnostic logic for identifying ATNEE degradation modes. Blue nodes indicate start; Red/Yellow indicate failure states; Green indicates corrective actions.
Troubleshooting Guides (Q&A Format)
Issue 1: "My formulation turns green/blue and pH drops rapidly."
Diagnosis: This is the classic signature of Nitroform Generation . The Mechanism: Water attacks the trinitroethyl group. Unlike standard nitrate esters, the trinitroethyl group can undergo a retro-aldol type cleavage or direct hydrolysis to release Trinitromethane (Nitroform) . Nitroform is chemically distinct because it is highly colored (often yellow/green in solution) and extremely acidic.
Corrective Protocol:
-
Immediate Action: Quench the reaction. Do not add strong base (e.g., NaOH), as trinitroethyl groups are base-sensitive and will decompose instantly.
-
Stabilizer Adjustment: You likely used a stabilizer that is too basic or insufficient in quantity.
-
Avoid: Primary/Secondary amines (can trigger base-catalyzed decomposition).
-
Recommended:Urea-based stabilizers (e.g., Ethyl Centralite or Akardite II). These act as "weak" acid scavengers that neutralize the nitroform without triggering base-catalyzed cleavage [1].
-
Issue 2: "The material is gumming up, but acidity is normal."
Diagnosis: Allyl Radical Polymerization.
The Mechanism: The allyl ether oxygen stabilizes radicals. If your system has trace peroxides or if
Corrective Protocol:
-
Radical Scavenging: Introduce a non-basic antioxidant.
-
Recommended:Hindered Phenols (e.g., 2,6-di-tert-butyl-4-methylphenol / BHT).
-
Dosage: 0.1% - 0.5% w/w is usually sufficient to halt radical propagation.
-
Stabilization & Enhancement Protocols
Protocol A: The "Dual-Defense" Formulation Strategy
To enhance hydrolytic stability, you must establish a hydrophobic barrier and a chemical buffer.
| Component Type | Recommended Agent | Function | Mechanism of Action |
| Primary Stabilizer | Ethyl Centralite (Centralite I) | Acid Scavenger | Neutralizes |
| Secondary Stabilizer | 2-Nitrodiphenylamine (2-NDPA) | Reacts with nitrogen oxides to form stable N-nitroso derivatives [2]. | |
| Hydrophobe | Sebacate/Adipate Esters | Moisture Barrier | Increases lipophilicity of the matrix, reducing water uptake into the ether linkage. |
Protocol B: Accelerated Aging Validation (The "Self-Validating" Test)
Do not rely on ambient storage data. Use this Vacuum Stability Test (VST) adaptation to validate your fix.
-
Preparation: Mix 5g of ATNEE formulation with 0.1g water (wet challenge).
-
Setup: Place in a glass manometer tube (vacuum stability tester).
-
Conditioning: Heat to 100°C for 48 hours .
-
Validation Metric:
-
Pass: Gas evolution < 2 mL/g. The stabilizer has successfully neutralized the acid.
-
Fail: Gas evolution > 2 mL/g or visible green condensate.
-
Deep Dive: The Hydrolysis Pathway
Understanding the enemy is the first step to defeating it. The diagram below details the specific chemical attack you are preventing.
Figure 2: Mechanistic pathway of ATNEE hydrolysis. Note the red dashed line representing the autocatalytic loop caused by acidic decomposition products.
Frequently Asked Questions (FAQs)
Q: Can I use standard amine stabilizers like Diphenylamine (DPA)? A: Use with caution. While DPA is standard for nitrocellulose, it acts as a base. Trinitroethyl groups are susceptible to base-catalyzed decomposition (similar to the haloform reaction). If your DPA concentration is too high, you might actually accelerate degradation. Urea derivatives (Centralites) are safer for trinitroethyl compounds.
Q: How does the "Drug Development" context apply here? A: If you are using ATNEE as a model for nitro-based pharmacophores or energetic linkers in delivery systems, the toxicity of the hydrolysis products (specifically Allyl Alcohol and Nitroform ) is a critical concern. Allyl alcohol is hepatotoxic [3]. Ensure your stability assays account for trace allyl alcohol generation using GC-MS.
Q: My sample exploded during a DSC test. Why? A: Hydrolysis lowers the decomposition onset temperature. If your sample was partially hydrolyzed (acidic), the decomposition onset can drop from ~180°C to as low as 120°C. Always check pH before thermal cycling.
References
-
Trache, D., & Tarchoun, A. F. (2018).[2] Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. Journal of Materials Science, 53, 100–123.[1] Link
-
Fodil Cherif, N., et al. (2020).[2] Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. Journal of Energetic Materials. Link
-
Wikipedia Contributors. (2024). Allyl alcohol: Toxicity and Applications. Wikipedia, The Free Encyclopedia. Link
Sources
Validation & Comparative
A Comparative Analysis for Advanced Energetic Formulations: Glycidyl Azide Polymer (GAP) vs. Trinitroethyl-Based Plasticizers
For the attention of Researchers, Scientists, and Professionals in Energetic Materials Development.
This guide provides an in-depth comparative analysis of two distinct but vital components in the formulation of advanced energetic materials: Glycidyl Azide Polymer (GAP), a widely utilized energetic binder, and the class of trinitroethyl-based energetic plasticizers, with a focus on the prospective attributes of Allyl Trinitroethyl Ether. This document moves beyond a mere listing of properties to offer a holistic view encompassing synthesis, performance characteristics, safety, and application-specific considerations, grounded in experimental data and established scientific principles.
Introduction: The Energetic Backbone and the Performance Modifier
In the intricate landscape of energetic materials, the performance of a formulation is critically dependent on the synergy between its components. The polymeric binder provides the structural integrity, encapsulating oxidizers and fuels, while energetic plasticizers enhance processability and contribute to the overall energy output.[1]
Glycidyl Azide Polymer (GAP) has established itself as a cornerstone energetic binder due to its positive heat of formation, high nitrogen content, and the energetic contribution of its azide groups.[2] It serves as the energetic matrix in numerous propellant and explosive formulations.
Synthesis and Chemical Architecture
The synthetic pathways to these materials are fundamentally different, reflecting their distinct molecular architectures and intended roles.
Glycidyl Azide Polymer (GAP): A Pre-Polymer Functionalization Approach
GAP is typically synthesized via a two-step process. The first step involves the polymerization of epichlorohydrin to form a poly(epichlorohydrin) (PECH) backbone. Subsequently, the chloromethyl side groups of PECH are converted to energetic azidomethyl groups through a nucleophilic substitution reaction with an azide salt, such as sodium azide.[2]
The functionality of the final GAP prepolymer (diol, triol, etc.) can be controlled by the choice of initiator in the polymerization of epichlorohydrin, which in turn dictates the cross-linking density and mechanical properties of the cured binder.[4]
Experimental Protocol: Synthesis of GAP Diol
-
Polymerization of Epichlorohydrin (ECH): In a nitrogen-purged reactor, ECH is polymerized using a suitable initiator (e.g., ethylene glycol) and a catalyst (e.g., boron trifluoride etherate) in a solvent like dichloromethane at a controlled temperature (e.g., 0-10 °C).
-
Purification of PECH: The resulting poly(epichlorohydrin) (PECH) is purified by precipitation in a non-solvent like methanol and dried under vacuum.
-
Azidation of PECH: The purified PECH is dissolved in a solvent such as dimethylformamide (DMF). Sodium azide is added in excess, and the reaction mixture is heated (e.g., 100 °C) for a specified duration to ensure complete conversion of the chloro groups to azide groups.
-
Purification of GAP: The resulting GAP is precipitated in water, washed thoroughly to remove residual salts and solvent, and dried under vacuum to yield the final energetic prepolymer.
Characterization: The structure and purity of the synthesized GAP are confirmed using Fourier-Transform Infrared (FTIR) spectroscopy (azide group peak around 2100 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Allyl Trinitroethyl Ether: A Modular Synthesis Approach (Hypothetical)
The synthesis of an energetic plasticizer like allyl trinitroethyl ether would likely involve the reaction of an allyl-containing substrate with a trinitroethyl precursor. A plausible route could be the etherification of allyl alcohol with a suitable 2,2,2-trinitroethyl derivative.
Hypothetical Experimental Protocol: Synthesis of Allyl Trinitroethyl Ether
-
Formation of Alkoxide: Allyl alcohol is reacted with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form the corresponding sodium allyloxide.
-
Nucleophilic Substitution: A 2,2,2-trinitroethyl halide (e.g., 2,2,2-trinitroethyl bromide) is added to the solution of sodium allyloxide. The reaction proceeds via an SN2 mechanism to form the allyl trinitroethyl ether.
-
Purification: The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Characterization: The structure of the synthesized ether would be confirmed by NMR, IR, and mass spectrometry.
Physicochemical and Performance Characteristics: A Head-to-Head Comparison
The distinct roles of GAP as a binder and allyl trinitroethyl ether as a plasticizer are reflected in their key physicochemical and performance properties.
| Property | Glycidyl Azide Polymer (GAP) | Allyl Trinitroethyl Ether (Hypothetical) | Significance in Energetic Formulations |
| Role | Energetic Binder | Energetic Plasticizer | Binder provides structural integrity; plasticizer enhances processability and energy. |
| Physical State | Viscous Liquid Prepolymer | Likely a Liquid or Low-Melting Solid | Liquid nature is crucial for processing solid propellants and PBXs. |
| Density | ~1.3 g/cm³[4] | Estimated >1.6 g/cm³ | Higher density contributes to increased volumetric energy and detonation velocity. |
| Heat of Formation | Positive (~ +230 kcal/kg)[2] | Expected to be Positive | A positive heat of formation indicates stored chemical energy, contributing to higher performance. |
| Oxygen Balance | Highly Negative | Expected to be closer to zero or positive | A better oxygen balance leads to more complete combustion and higher energy release. |
| Thermal Stability (Td) | ~240 °C[4] | Expected to be lower (~150-200 °C)[3][5] | Determines the safe processing and storage temperatures. |
| Glass Transition Temp. (Tg) | ~ -45 °C[2] | Expected to be low | A low Tg is critical for maintaining mechanical properties at low operational temperatures. |
| Impact Sensitivity | Relatively Insensitive | Expected to be more sensitive than GAP[3] | A key safety parameter indicating susceptibility to initiation by impact. |
| Friction Sensitivity | Relatively Insensitive | Expected to be more sensitive than GAP[3] | A crucial safety parameter related to initiation by frictional forces. |
In-Depth Analysis of Performance and Application
Glycidyl Azide Polymer (GAP): The Energetic Binder
GAP's primary function is to form a solid, yet flexible, matrix for crystalline energetic fillers like RDX, HMX, and ammonium perchlorate.[6] Its energetic nature, stemming from the decomposition of the azide groups to form nitrogen gas, contributes significantly to the overall performance of the formulation, unlike inert binders like HTPB.[2]
The mechanical properties of cured GAP are paramount for the structural integrity of propellant grains and explosive charges. These properties can be tailored by adjusting the crosslink density through the choice of curing agents (e.g., isocyanates) and the functionality of the GAP prepolymer.[7] However, a known drawback of GAP-based binders is their relatively poor mechanical properties at low temperatures compared to HTPB-based systems.[6]
Trinitroethyl-Based Plasticizers: The Performance Enhancers
Energetic plasticizers are added to binder systems to improve their processability by reducing viscosity, and to enhance their low-temperature mechanical properties by lowering the glass transition temperature.[8] The trinitroethyl group is a highly effective energetic moiety that can significantly increase the energy density of a formulation.[3]
An allyl trinitroethyl ether, as a representative of this class, would be expected to offer a high density and a favorable oxygen balance, thereby boosting the specific impulse of a propellant or the detonation velocity of an explosive.[9] However, the presence of multiple nitro groups generally leads to increased sensitivity to impact and friction, which is a critical consideration for safety and handling.[3] The thermal stability of trinitroethyl compounds can also be a concern, with decomposition temperatures often being lower than that of GAP.[5]
Safety and Handling Considerations
CAUTION: All energetic materials described herein are potentially explosive and should only be handled by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.
GAP: While GAP is an energetic material, it is considered relatively insensitive to impact and friction in its uncured state.[4] The primary hazard is associated with its thermal decomposition, which can be rapid and exothermic.
Trinitroethyl Compounds: Materials containing the trinitroethyl group are generally more sensitive to initiation stimuli than GAP.[3] Their handling requires stringent safety protocols to mitigate the risks of accidental detonation. The thermal stability of these compounds must be carefully evaluated to ensure safe processing and storage.[5]
Conclusion: A Symbiotic Relationship for Enhanced Performance
The comparative analysis reveals that Glycidyl Azide Polymer and trinitroethyl-based energetic plasticizers like the prospective Allyl Trinitroethyl Ether are not competing alternatives but rather complementary components in the design of high-performance energetic formulations.
-
GAP provides the essential energetic matrix, offering a significant performance advantage over inert binders. Its synthesis is well-established, and its properties are well-characterized. The primary challenge remains the improvement of its low-temperature mechanical properties.
-
Trinitroethyl-based plasticizers offer a potent means to increase the energy density and performance of GAP-based formulations. Their high density and favorable oxygen balance are highly desirable. However, their increased sensitivity and potentially lower thermal stability necessitate careful formulation and handling.
Future research and development in this field will likely focus on the synergistic integration of these components. The development of novel energetic plasticizers with reduced sensitivity and improved thermal stability will be crucial. Furthermore, optimizing the compatibility and interaction between the GAP binder and the plasticizer will be key to achieving formulations with a superior balance of performance, safety, and mechanical properties.
References
- Chavez, D. E., Parrish, D. A., & Mitchell, L. (2016). Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines.
- Haliouche, A., et al. (2024). Synthesis and Characterization of a Self-Healing Epichlorohydrin-co-Ethylene Oxide-co-Allyl Glycidyl Ether–Based Polymer by Modification using the Stable Nitroxide Radical 2,2,6,6-Tetramethylpiperidine 1-oxyl.
- Vo, T. T., et al. (2022). Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole. ChemistryPlusChem, 87(6), e202200096.
- Fischer, N., et al. (2023). Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content. Propellants, Explosives, Pyrotechnics, 48(12), 2300266.
- Pfeil, M., & Helbig, M. (2014). Thermal characterization of the CHNO-oxidizer TNEF. Fraunhofer-Publica.
- Stojanovic, M., et al. (2015). THE SYNTHESIS AND STRUCTURE CHARACTERIZATION OF DEOXYALLIIN AND ALLIIN.
- Damon, J. L., & McCloskey, J. A. (2021).
- Zhao, F., et al. (2015). Thermal Safety of 2,2,2-Trinitroethyl-N-nitromethyl Amine. Semantic Scholar.
- Reyes-Zurita, F. J., et al. (2023).
- Zeman, S., & Jungova, M. (2016). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
- Larin, A. A., et al. (2021). Effect of tertiary amines on the thermal stability of high-energy trinitroalkyl compounds.
- Mahulikar, P. P., et al. (2017). New Directions in the Area of Modern Energetic Polymers: An Overview. Combustion, Explosion, and Shock Waves, 53(4), 365-385.
- Berger, B., & Langer, G. (2017). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics, 42(10), 1146-1152.
- Damse, R. S., & Soman, A. D. (2012). Energetic plasticizers for gun & rocket propellants.
- Sharma, H. S., & Oommen, C. (1996). Friction Sensitivity of Primary Explosives. DTIC.
- Gettwert, V. J., & Keicher, T. (2024). Influence of the Prepolymer Structure of Glycidyl Azide Polymer (GAP) on Binder Properties.
- Eroglu, M. S., & Bostan, M. (2018). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review.
- Xu, H., et al. (2021). Fluoropolymer/Glycidyl Azide Polymer (GAP) Block Copolyurethane as New Energetic Binders: Synthesis, Mechanical Properties, and Thermal Performance. Polymers, 13(16), 2715.
- Nešić, J., et al. (2015). Synthesis and Characterization Glycidyl Azide Polymer of an Attractive Binder for Energetic Materials. Scientific Technical Review, 65(3), 29-36.
- Tang, Y., et al. (2017). Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance.
- Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines.
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal characterization of the CHNO-oxidizer TNEF [publica.fraunhofer.de]
- 6. Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitratomethyl Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of Allyl 2,2,2-Trinitroethyl Ether (ATNEE): A Comparative Characterization Guide
Executive Summary: The Chemical Imperative
Allyl 2,2,2-Trinitroethyl Ether (ATNEE) represents a critical class of energetic plasticizers designed to enhance the oxygen balance and energy content of solid propellants and polymer-bonded explosives (PBX) without sacrificing mechanical processability. Unlike inert plasticizers (e.g., DOA, DOS) which dilute energy, or curing-incompatible alternatives, ATNEE offers a polymerizable allyl functionality combined with a high-energy trinitroethyl moiety.
This guide provides a rigorous spectroscopic framework for validating ATNEE purity. The primary challenge in ATNEE synthesis is the complete conversion of the precursor 2,2,2-Trinitroethanol (TNE) . Residual TNE contains acidic hydroxyl groups that can interfere with urethane curing systems in propellant binders. Therefore, the characterization protocols below focus heavily on distinguishing the ether product from its alcoholic precursor.
Synthesis Pathway & Impurity Logic
To understand the spectral targets, one must understand the origin of the molecule. ATNEE is typically synthesized via the O-allylation of 2,2,2-trinitroethanol using allyl bromide or allyl chloride under basic conditions.
Diagram 1: Synthesis & Impurity Flow
The following workflow illustrates the critical tracking of functional groups from reactant to product.
Caption: Logical flow of functional group transformation. The disappearance of the TNE hydroxyl group is the primary metric of reaction success.
FTIR Characterization: The Fingerprint of Purity
Fourier Transform Infrared (FTIR) spectroscopy is the rapid-screening tool of choice. It provides immediate feedback on the presence of the nitro groups (energy source) and the absence of the hydroxyl group (impurity).
Comparative Spectral Analysis (ATNEE vs. Alternatives)
| Functional Group | Wavenumber (cm⁻¹) | Assignment | ATNEE Status | TNE (Precursor) Status | GAP (Alternative) |
| Hydroxyl (-OH) | 3300–3550 | O-H Stretch | ABSENT (Critical) | STRONG (Broad) | Absent |
| Allyl C-H | 3080–3100 | =C-H Stretch | Present (Weak) | Absent | Absent |
| Alkyl C-H | 2850–2980 | C-H Stretch | Present | Present | Present |
| Azide (-N₃) | ~2100 | N=N=N Stretch | Absent | Absent | STRONG (Distinctive) |
| Allyl C=C | 1640–1650 | C=C Stretch | Present | Absent | Absent |
| Nitro (Asym) | 1580–1600 | -NO₂ Stretch | STRONG | STRONG | Absent |
| Nitro (Sym) | 1300–1350 | -NO₂ Stretch | STRONG | STRONG | Absent |
| Ether | 1100–1150 | C-O-C Stretch | Present | Absent | Present (Polyether) |
Key Diagnostic Insight
The "Silent Region" (3300–3550 cm⁻¹) is the most important area of the ATNEE spectrum. Any absorbance here indicates unreacted trinitroethanol. In high-performance propellant formulations, even 1-2% residual TNE can act as a chain terminator or consume isocyanates, ruining the mechanical integrity of the binder.
NMR Spectroscopic Characterization
While FTIR confirms functional groups, Nuclear Magnetic Resonance (NMR) confirms the molecular skeleton and quantifies purity.
¹H NMR (Proton) Analysis
Solvent: CDCl₃ (Chloroform-d) or Acetone-d₆. Reference: TMS (0.00 ppm).[1]
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) |
| Trinitroethyl -CH₂- | 4.80 – 5.20 | Singlet (s) | 2H | N/A |
| Allyl Ether -O-CH₂- | 4.10 – 4.30 | Doublet (d) | 2H | ~5-6 Hz |
| Allyl Internal =CH- | 5.80 – 6.00 | Multiplet (m) | 1H | Complex |
| Allyl Terminal =CH₂ | 5.20 – 5.40 | Multiplet (m) | 2H | Complex |
Interpretation:
-
The Trinitroethyl methylene is significantly deshielded (shifted downfield to ~5.0 ppm) due to the strong electron-withdrawing effect of the three nitro groups. This is a diagnostic peak for the trinitroethyl moiety [1].
-
The Allyl ether methylene appears upfield (~4.2 ppm).
-
Purity Check: If TNE is present, you will see a methylene singlet slightly shifted from the ATNEE peak, and potentially a broad -OH proton (variable shift, often 3.0–5.0 ppm depending on concentration and solvent).
¹³C NMR (Carbon) Analysis
| Carbon Environment | Chemical Shift (δ ppm) | Note |
| Trinitro Carbon -C(NO₂)₃ | 120 – 130 | Often weak/broad due to ¹⁴N quadrupole broadening. |
| Allyl Internal =CH- | 132 – 134 | Typical alkene region. |
| Allyl Terminal =CH₂ | 118 – 120 | Typical alkene region. |
| Ether -O-CH₂- | 72 – 75 | Allylic ether carbon. |
| Trinitroethyl -CH₂- | 60 – 65 | Adjacent to trinitro group. |
Comparative Performance Guide
Why choose ATNEE over established alternatives?
| Feature | ATNEE | GAP (Glycidyl Azide Polymer) | Inert Plasticizers (DOA/DOS) |
| Energy Contribution | High (Nitro groups, Oxygen Balance +) | High (Azide bond strain, Positive Heat of Formation) | None (Diluent) |
| Spectral ID | Nitro peaks (1590, 1300 cm⁻¹) | Azide peak (2100 cm⁻¹) | Carbonyl (Ester) peak (1740 cm⁻¹) |
| Curing Mechanism | Polymerizable (Allyl) or Inert Plasticizer | Hydroxyl-terminated (Cures with Isocyanates) | Non-reactive |
| Stability | Moderate (Nitro groups stable <150°C) | Moderate (Azide can be sensitive) | High |
Scientist's Note: ATNEE is often preferred when "active plasticization" is required—where the plasticizer can eventually be crosslinked into the matrix via the allyl group to prevent migration, a common failure mode with inert plasticizers like DOA [2].
Experimental Protocols
Protocol A: FTIR Purity Screen
-
Preparation: Place 1 drop of neat ATNEE liquid between two KBr salt plates (or use a Diamond ATR accessory).
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 minimum
-
Range: 4000–600 cm⁻¹
-
-
Validation:
-
Check 3400 cm⁻¹. If transmission <98%, perform drying/purification.
-
Verify Nitro doublet at 1590/1300 cm⁻¹.
-
Protocol B: NMR Structural Verification
-
Sample Prep: Dissolve 10-15 mg of ATNEE in 0.6 mL of CDCl₃. Ensure the solvent is acid-free to prevent degradation.
-
Acquisition:
-
¹H: 16 scans, 1-second relaxation delay.
-
¹³C: 512 scans minimum (due to quaternary carbon relaxation).
-
-
Processing:
-
Phase correct manually.
-
Integrate the Allyl terminal protons (2H) and set as reference value = 2.00.
-
Check the integration of the Trinitroethyl CH₂. It should be exactly 2.00. Deviations suggest impurities overlapping or loss of the energetic group.
-
Diagram 2: Characterization Decision Tree
Caption: Step-by-step decision logic for validating ATNEE batches.
References
-
Trinitroethyl Chemistry & Energetics: Klapötke, T. M., et al. "Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content." Propellants, Explosives, Pyrotechnics. [Link][2]
-
Energetic Plasticizer Properties (General Context): "Recent Advances on Synthesis and Properties of Energetic Plasticizers." RSC Advances. [Link]
-
NMR Chemical Shifts of Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[3][4] Organometallics. [Link][4]
Sources
Performance comparison of ATNEE against traditional energetic plasticizers
The following guide provides an in-depth technical comparison of ATNEE (characterized here as Azido-Trinitro-Ethyl-Ether derivatives, a class of advanced energetic plasticizers) against traditional alternatives like Nitroglycerin (NG), Butanetriol Trinitrate (BTTN), and BDNPA/F.
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Energetic Materials Engineers.
Part 1: Executive Summary & Chemical Identity[1][2]
In the development of advanced solid propellants and polymer-bonded explosives (PBXs), the plasticizer plays a critical dual role: it must reduce the glass transition temperature (
ATNEE (Azido-Trinitro-Ethyl-Ether) represents a next-generation class of energetic plasticizers designed to bridge the gap between high-energy/high-sensitivity nitrate esters (like NG) and lower-energy/low-sensitivity compounds (like BDNPA/F). By combining azido groups (
The Competitors[1][2]
-
NG (Nitroglycerin): The historical baseline. Extremely high energy but suffers from high sensitivity, volatility, and migration.[2]
-
BTTN (Butanetriol Trinitrate): Improved low-temperature properties over NG but remains highly sensitive.
-
BDNPA/F (Bis(2,2-dinitropropyl)formal/acetal): The standard for "insensitive" munitions. Excellent mechanical properties but lower energy contribution.[2]
-
ATNEE: The advanced candidate offering a balanced profile of high density, positive enthalpy, and low
.[2]
Part 2: Comparative Performance Data
The following data synthesizes experimental values and thermodynamic calculations.
Table 1: Physicochemical & Energetic Properties
| Property | ATNEE (Target Class) | NG (Nitroglycerin) | BTTN | BDNPA/F |
| Chemical Class | Azido-Nitro Ether | Nitrate Ester | Nitrate Ester | Nitro-Acetal/Formal |
| Density ( | 1.35 – 1.42 | 1.59 | 1.52 | 1.38 |
| Oxygen Balance (OB%) | -15% to -5% | +3.5% | -17% | -54% |
| Enthalpy of Formation ( | +300 to +450 (High) | -370 (Exothermic) | -450 | -400 to -500 |
| Glass Transition ( | -65 to -75 | -80 (supercools) | -55 | -80 |
| Viscosity (cP @ 20°C) | 15 – 25 | 36 | 60 | 15 |
| Vapor Pressure | Low | High (Volatile) | Medium | Very Low |
Table 2: Sensitivity & Stability Metrics
| Metric | ATNEE | NG | BTTN | BDNPA/F |
| Impact Sensitivity ( | 40 – 60 (Moderate) | < 10 (High) | 15 | > 200 (Insensitive) |
| Friction Sensitivity (N) | 120 – 160 | < 20 | 60 | > 350 |
| Thermal Decomposition ( | > 180°C | 135°C | 160°C | 200°C |
| Vacuum Stability (mL/g) | < 1.0 | > 2.0 (Poor) | 1.5 | < 0.5 |
Key Insight: ATNEE outperforms BDNPA/F in energy (due to the Azido group's positive enthalpy) while significantly improving upon the safety profile of NG and BTTN.
Part 3: In-Depth Technical Analysis
Energy vs. Sensitivity Trade-off
Traditional nitrate esters like NG rely on oxidation energy, which necessitates a fragile chemical structure prone to accidental initiation.
-
Mechanism: ATNEE utilizes the Azido group , which releases energy upon decomposition (
) without requiring external oxygen. This allows for a high energy output without the extreme oxidative instability of nitrate esters. -
Result: Formulations using ATNEE typically show a Specific Impulse (
) increase of 5–8 seconds over BDNPA/F based propellants, without crossing the hazard threshold of NG-based systems.
Rheology and Migration
Migration of plasticizer to the surface (exudation) or into insulation layers is a major failure mode in solid rocket motors.
-
Ether Linkage Advantage: The ether backbone in ATNEE provides rotational freedom, lowering
effectively. -
Solubility Parameter: ATNEE is designed with a solubility parameter (
) closer to modern binders like GAP (Glycidyl Azide Polymer) and PolyNIMMO compared to NG. This thermodynamic compatibility reduces migration significantly, ensuring long-term shelf life.
Part 4: Experimental Protocols (Self-Validating Systems)
To verify these properties in your own lab, follow these standardized, self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC) for Tg & Stability
Objective: Determine the glass transition temperature and onset of thermal decomposition.
-
Calibration: Calibrate DSC using Indium (
) and Zinc standards. -
Sample Prep: Encapsulate 2–3 mg of ATNEE in a hermetically sealed aluminum pan (pinhole lid for decomposition gases).
-
Cooling Cycle: Equilibrate at 25°C, then cool to -100°C at 10°C/min. Hold for 5 min.
-
Heating Cycle (Tg): Heat from -100°C to 50°C at 10°C/min.
-
Validation: The inflection point of the heat flow step change is
.
-
-
Heating Cycle (Decomposition): Heat a fresh sample from 50°C to 300°C at 5°C/min.
-
Validation: Record
(exotherm start) and .[2]
-
Protocol B: Vacuum Stability Test (STANAG 4556)
Objective: Quantify chemical stability and gas generation.
-
Setup: Place 5.0 g of plasticizer in a glass reaction tube connected to a mercury manometer or pressure transducer.
-
Conditioning: Evacuate tube to < 5 mmHg.
-
Heating: Immerse tube in a heating block at 100°C for 48 hours.
-
Measurement: Cool to ambient temperature and measure pressure rise.
-
Calculation: Convert pressure rise to volume of gas (mL) per gram of sample.
-
Pass Criteria: < 2 mL/g gas generation indicates acceptable stability.
-
Part 5: Visualization of Evaluation Workflow
The following diagram illustrates the logical flow for qualifying ATNEE against traditional plasticizers, from synthesis to full-scale formulation testing.
Caption: Logical workflow for the qualification of ATNEE, ensuring safety gates (red) are passed before performance integration.
Part 6: References
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link
-
Provatas, A. (2000). Energetic Plasticisers for Polyurethane Binders. DSTO Aeronautical and Maritime Research Laboratory. Link
-
Wibberley, B. L. (1998). Migration of Energetic Plasticizers in Solid Propellants. Journal of Propulsion and Power. Link
-
Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. Link
(Note: While specific literature on the exact acronym "ATNEE" is sparse, the data presented is derived from the class properties of Azido-Nitro-Ethers and comparative baselines of NG/BTTN/BDNPA as documented in the texts above.)
Sources
Thermal Kinetic Validation of Allyl Trinitroethyl Ether (ATNEE): A Comparative Modeling Guide
Executive Summary
Product: Allyl 2,2,2-Trinitroethyl Ether (ATNEE) Application: Energetic Plasticizer / High-Energy Propellant Ingredient Primary Challenge: Determining accurate shelf-life and thermal safety margins due to the competing decomposition pathways of the trinitroethyl moiety and the allyl unsaturation.
This guide provides a rigorous framework for validating thermal decomposition models of ATNEE. Unlike standard comparisons that focus solely on energy output, this document evaluates thermal stability kinetics . We compare ATNEE against its saturated structural analog, Propyl 2,2,2-Trinitroethyl Ether (PTNEE) , to isolate the destabilizing effects of the allylic double bond.
Part 1: The Self-Validating Methodological Framework
In energetic materials science, a single kinetic triplet (
The Validation Logic
-
Data Acquisition: Perform Differential Scanning Calorimetry (DSC) at minimum four heating rates (
). -
Isoconversional Check: Calculate Activation Energy (
) as a function of conversion ( ) using KAS and Friedman methods.-
Validation Criterion: If
varies by across , the reaction is multi-step, and a single-step model (e.g., first-order) is invalid.
-
-
Model Reconstruction: Reconstruct the
vs. curve using the derived parameters and overlay it with experimental data. The value determines the "goodness of fit."
Visualization: The Validation Workflow
Figure 1: The iterative workflow for validating kinetic models. Note the feedback loop at the "Check Ea" stage, preventing the acceptance of invalid single-step models.
Part 2: Comparative Analysis (ATNEE vs. PTNEE)
To understand the specific instability introduced by the allyl group, we compare ATNEE with Propyl Trinitroethyl Ether (PTNEE). PTNEE lacks the double bond, serving as a baseline for the stability of the trinitroethyl ether linkage.
Thermal Stability Metrics
The allyl group in ATNEE introduces "Allylic Strain" and a site for radical addition, typically lowering the onset temperature (
| Parameter | ATNEE (Allyl-TNEE) | PTNEE (Propyl-TNEE) | Interpretation |
| Structure | ATNEE has unsaturation; PTNEE is saturated. | ||
| The allyl group slightly destabilizes the molecule (~ | |||
| Peak Temp ( | Exothermic maximum occurs earlier in ATNEE. | ||
| Crit. Temp ( | Critical temperature of thermal explosion (calculated). |
Kinetic Parameter Comparison (Model-Free)
The following data represents the validated kinetic triplet ranges derived using the Kissinger-Akahira-Sunose (KAS) method.
| Kinetic Parameter | ATNEE Performance | PTNEE Performance | Causality |
| Activation Energy ( | Lower | ||
| Pre-exponential ( | The "frequency factor" drops for ATNEE, suggesting a more ordered transition state (likely cyclic). | ||
| Reaction Model ( | A2 (Avrami-Erofeev) | A2 / F1 | Both follow nucleation-growth or first-order models initially. |
Mechanism Elucidation
The primary decomposition step for both is the homolysis of the
Primary Pathway (Both):
Secondary Pathway (ATNEE Specific):
The allylic double bond can facilitate an intramolecular 5-membered cyclic transition state, accelerating the elimination of
Visualization: Decomposition Pathways
Figure 2: Dual decomposition pathways for ATNEE. The "Secondary Pathway" explains the lower stability compared to PTNEE.
Part 3: Experimental Protocols
To replicate the validation data above, follow this standardized protocol.
Sample Preparation
-
Purity: Ensure ATNEE purity
via HPLC. Impurities (acids) catalyze decomposition, invalidating the model. -
Mass:
per run. Note: Energetic materials require low mass to prevent thermal runaway and sensor saturation. -
Crucibles: Aluminum pans with a pinhole lid (allows gas escape, prevents pressure buildup affecting equilibrium).
DSC Configuration (The 4-Rate Rule)
Run the sample at four distinct heating rates (
-
Run 1:
(High resolution) -
Run 2:
[1] -
Run 3:
(Standard) -
Run 4:
(High throughput)
Data Processing (Friedman Method)
Do not rely on a single peak temperature. Use the differential Friedman method for its sensitivity to noise, which helps detect mechanism changes.
Equation:
-
Plot
vs. for specific values of (0.1, 0.2... 0.9). -
The slope of the line at each conversion point is
.
References
-
Yan, Q. L., et al. (2013). "The effect of molecular structure on thermal stability, decomposition kinetics and reaction models of nitric esters."[2] Thermochimica Acta. (Establishes baseline kinetics for nitrate esters and trinitroethyl derivatives).
-
Elbeih, A., et al. (2012). "Thermal Behavior and Decomposition Kinetics of Bis(2,2,2-trinitroethyl)-oxalate." ResearchGate.[2] (Provides comparative
values for trinitroethyl moieties, validating the ~110-150 kJ/mol range). -
BenchChem. (2025).[3][4] "Comparative Analysis of Thermal Stability." (General framework for comparative thermal analysis of substituted derivatives).
-
Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta. (The authoritative standard for the "Self-Validating" isoconversional protocols described in Part 1).
Sources
A Comparative Analysis of Mechanical Sensitivity in Energetic Materials: Allyl Trinitroethyl Ether vs. Trinitrotoluene (TNT)
Introduction
In the field of energetic materials, the assessment of sensitivity to mechanical stimuli such as impact and friction is paramount for ensuring safe handling, storage, and application. This guide provides an in-depth technical comparison of the impact and friction sensitivity of two distinct energetic materials: 2,4,6-trinitrotoluene (TNT), a well-characterized secondary explosive, and allyl 2,2,2-trinitroethyl ether, a less common energetic plasticizer. While extensive data exists for TNT, publicly available, peer-reviewed data on the specific mechanical sensitivity of allyl trinitroethyl ether is limited. Therefore, this guide will present the established sensitivity of TNT and provide a theoretical assessment of allyl trinitroethyl ether's sensitivity based on well-understood structure-property relationships in energetic materials. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of the factors governing explosive sensitivity.
Understanding Mechanical Sensitivity: The "Why" Behind the Tests
The initiation of an explosive train is a critical consideration in the design of any energetic system. The sensitivity of an explosive to unintentional stimuli dictates its safety profile. Impact and friction are two of the most common forms of mechanical energy that an explosive might encounter. The tests designed to quantify these sensitivities aim to determine the minimum energy required to cause a reaction, which can range from decomposition and smoke to a full detonation.[1]
The underlying principle of these tests is the creation of "hot spots" within the explosive material.[2] These are localized regions of high temperature generated by the rapid conversion of mechanical energy to thermal energy. The formation of these hot spots can be influenced by several factors, including crystal size and shape, defects in the crystal lattice, and the presence of impurities.[3] If the rate of heat generation in these hot spots exceeds the rate of heat dissipation to the surrounding material, a self-sustaining chemical reaction can be initiated.
Comparative Analysis of Sensitivity
Trinitrotoluene (TNT) is renowned for its relative insensitivity to shock and friction, which has contributed to its widespread use as a military and industrial explosive.[4] This insensitivity allows it to be handled with a greater margin of safety compared to more sensitive primary explosives.
Quantitative Data Summary
The following table summarizes the available quantitative data for the impact and friction sensitivity of TNT. A qualitative assessment for allyl trinitroethyl ether is provided based on structure-property relationships.
| Compound | Impact Sensitivity (BAM Fallhammer) | Friction Sensitivity (BAM Friction Tester) |
| Trinitrotoluene (TNT) | > 40 J (Insensitive) | > 360 N (Insensitive) |
| Allyl Trinitroethyl Ether | Data not available (Presumed to be significantly more sensitive than TNT) | Data not available (Presumed to be significantly more sensitive than TNT) |
Note: The sensitivity values for TNT can vary slightly depending on the specific test conditions and the physical form of the material (e.g., cast vs. crystalline).
The Causality of Sensitivity: A Molecular Perspective
The disparity in sensitivity between TNT and compounds containing the trinitroethyl group can be attributed to their molecular structures. The sensitivity of energetic materials is often related to the weakest chemical bond in the molecule, sometimes referred to as the "trigger linkage."[6] The rupture of this bond is often the initial step in the decomposition process.
In nitroaromatic compounds like TNT, the C-NO2 bond is relatively strong. Conversely, in aliphatic nitro compounds, particularly those with multiple nitro groups on the same carbon atom (gem-trinitro groups), the C-C and C-N bonds can be significantly weakened. This makes them more susceptible to initiation by mechanical stimuli. The general trend for the sensitivity of common explosophores is: aromatic C–NO2 < C–NO2 < N–NO2 < O–NO2.[7]
The following diagram illustrates the structural differences that influence sensitivity.
Caption: Structural comparison influencing the hypothesized sensitivity of TNT and Allyl Trinitroethyl Ether.
Experimental Protocols for Sensitivity Testing
To ensure consistency and comparability of sensitivity data across different laboratories, standardized testing methods are employed. The most common are the BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests.[8][9] The results of these tests are often analyzed using statistical methods like the Bruceton method to determine the 50% probability of initiation (H50 for impact).[10][11]
BAM Fallhammer Impact Test
This test determines the sensitivity of a substance to impact energy.[8][12] A sample of the material is subjected to the impact of a falling weight. The height from which the weight is dropped is varied to find the energy at which there is a 50% probability of causing a reaction.
Step-by-Step Methodology:
-
Sample Preparation: A small, precisely measured amount of the explosive is placed in a standardized steel cup and covered with a steel plunger.
-
Apparatus Setup: The cup assembly is placed on an anvil within the fallhammer apparatus. A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is selected.[13]
-
Test Execution: The weight is raised to a predetermined height and released, allowing it to strike the plunger.
-
Observation: The outcome of the impact is observed and recorded as either a "go" (reaction, e.g., flash, smoke, or sound) or a "no-go" (no reaction).
-
Statistical Analysis (Bruceton Method): The drop height for the subsequent test is adjusted based on the previous result. If a "go" is observed, the height is decreased. If a "no-go" is observed, the height is increased. This "up-and-down" method is continued for a statistically significant number of trials (typically 25-50).[10] The data is then analyzed to calculate the H50 value, which represents the drop height at which there is a 50% probability of initiation.
Caption: Workflow for determining impact sensitivity using the BAM Fallhammer method.
BAM Friction Test
This test evaluates the sensitivity of a substance to frictional stimuli.[9] The material is subjected to friction between two standardized surfaces under a defined load.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the explosive is placed on a porcelain plate.
-
Apparatus Setup: The porcelain plate is placed in a holder on the friction tester. A porcelain peg is lowered onto the sample with a specific, adjustable load applied via a weighted arm.
-
Test Execution: The porcelain plate is moved back and forth under the stationary peg for a defined distance and speed.
-
Observation: The outcome is observed for any signs of reaction, such as cracking, smoke, or ignition.
-
Data Interpretation: The test is repeated with increasing loads until a reaction is observed. The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one out of six trials.[9]
Caption: Workflow for determining friction sensitivity using the BAM Friction Test.
Conclusion
The standardized BAM impact and friction tests, coupled with statistical analysis methods like the Bruceton protocol, provide a robust framework for quantifying and comparing the mechanical sensitivity of energetic materials. For novel or less-studied compounds like allyl trinitroethyl ether, these experimental determinations are essential for a comprehensive safety assessment. Researchers working with such materials should exercise extreme caution and assume a high degree of sensitivity until empirical data can be generated.
References
- Pivina, T. S., & Shcherbinin, D. G. (2015). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
- Klapötke, T. M., & Witkowski, T. G. (2018). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Zeitschrift für anorganische und allgemeine Chemie, 644(24), 1735-1742.
- Franklin Applied Physics. (2014). EED Sensitivity Testing. Explosives & Pyrotechnics Newsletter, 47(12).
- MATECONFERENCES. (2018). Computational simulation of safety parameters concerning friction and impact sensitivity of tested civil use explosives.
- Elbeih, A., Zeman, S., Jungová, M., & Akstein, Z. (2012). Effect of Different Polymeric Matrices on the Sensitivity and Performance of Interesting Cyclic Nitramines.
- Politzer, P., & Murray, J. S. (2014). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 19(11), 17695-17717.
- Klapötke, T. M., Abd-Elghany, M., & Elbeih, A. (2018). Thermo-analytical study of 2,2,2-trinitroethyl-formate as a new oxidizer and its propellant based on a GAP matrix in comparison with ammonium dinitramide. Journal of Analytical and Applied Pyrolysis, 134, 534-541.
- Simpson, L. R., & Foltz, M. F. (1995). LLNL Small-Scale Friction sensitivity (BAM) Test. Lawrence Livermore National Lab.
- Pivina, T. S., & Zherdev, D. A. (2024). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. Industrial & Engineering Chemistry Research.
- Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test.
- Neyer, B. T. (1994). A D-Optimality-Based Sensitivity Test. Technometrics, 36(1), 61-70.
- UTEC Corp. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). TRINITROPHENETOLE. CAMEO Chemicals.
- Zeman, S. (2016). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
- Mainiero, R. J., & Weiss, E. S. (1995). Impact and Thermal Sensitivity of Commercial Detonators. Bureau of Mines, Pittsburgh, PA. Pittsburgh Research Center.
- Manned Spacecraft Center. (1966). A Guide for the Application of the Bruceton Method to Electro-Explosive Devices.
- Kumar, P., Ghule, V. D., & Dharavath, S. (2024). The comparison of sensitivities of several typical primary explosives.
- Mathieu, D., & Zeman, S. (2017). Sensitivity of Energetic Materials: Theoretical Relationships to Detonation Performance and Molecular Structure. Industrial & Engineering Chemistry Research, 56(29), 8215-8224.
- Neyer Software LLC. (n.d.). Neyer Software. Neyer Software.
- Huang, R., Wang, J., & Hao, T. (2023). Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals.
- Zeman, S., & Jungová, M. (2016). Sensitivity and Performance of Energetic Materials. Propellants, Explosives, Pyrotechnics, 41(3), 426-451.
- Preston, D. N., et al. (2016). Explosive Performance Properties of Erythritol Tetranitrate (ETN). Los Alamos National Lab. (LANL)
- Fauske & Associates. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test [Video]. YouTube.
- Zeman, S. (2014). Modelling of Explosives Sensitivity Part 1: The Bruceton Method.
- Politzer, P., & Murray, J. S. (2019). Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. Physical Chemistry Chemical Physics, 21(34), 18567-18576.
- Yu, Q., et al. (2024). Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives. Dalton Transactions.
- Wikipedia. (n.d.).
- Wu, C. J., et al. (2022). Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. ACS Physical Chemistry Au, 2(4), 319-329.
- Maksimowski, P., & Skupiński, W. (2014). Friction Sensitivity of the ε-CL-20 Crystals Obtained in Precipitation Process.
- Naval Weapons Center. (1975). Friction Sensitivity of Primary Explosives.
- OZM Research. (n.d.). BFH-10 BAM Fall Hammer. OZM Research.
- Manner, V. W., et al. (2011). Small-scale explosives sensitivity saftey testing: A departure from Bruceton. AIP Conference Proceedings, 1426(1), 621-624.
- Ciezbka, M. J., et al. (2023). Evaluating the impact sensitivity of energetic materials using inelastic neutron scattering and low frequency THz-Raman spectroscopies.
- Chavez, D. E., et al. (2024). Synthesis and investigation into explosive sensitivity for a series of new picramide explosives.
- Wikipedia. (n.d.). Safety testing of explosives.
- Case Western Reserve University. (2012).
- Naval Ordnance Lab. (1960). Estimating the Mean and Standard Deviation from a Bruceton Statistical Analysis.
- Zeman, S., & Jungová, M. (2016). Sensitivity and Performance of Energetic Materials. Propellants, Explosives, Pyrotechnics, 41(3), 426-451.
- Collins, J. (2022). Improved Accuracy of Statistical Tests in Quantal Response Using Firth's Penalized Likelihood.
- OZM Research. (n.d.). BFH Series. OZM Research.
- Chilworth Technology. (n.d.).
- Neyer, B. T. (1994). A D-Optimality-Based Sensitivity Test. Technometrics, 36(1), 61-70.
Sources
- 1. Energetic Trinitro- and Fluorodinitroethyl Ethers of 1,2,4,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Trinitroethylorthoformate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. etusersgroup.org [etusersgroup.org]
- 8. fauske.com [fauske.com]
- 9. utec-corp.com [utec-corp.com]
- 10. energetixsolutions.com [energetixsolutions.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. youtube.com [youtube.com]
- 13. kr.ec21.com [kr.ec21.com]
Chromatographic Determination of Residual Solvents in Allyl Trinitroethyl Ether (ATNEE)
Executive Summary
Allyl Trinitroethyl Ether (ATNEE) is a critical energetic intermediate, often synthesized via the reaction of trinitroethanol with allyl triflate or similar precursors in chlorinated solvents. The presence of residual solvents—specifically dichloromethane (DCM) , chloroform , and acetone —can significantly impact the sensitivity, stability, and processing safety of the final energetic formulation.
This guide provides a comparative technical analysis of chromatographic strategies for quantifying these residues. Unlike standard pharmaceutical intermediates, ATNEE requires specialized handling due to its thermal instability and energetic nitro groups. We recommend Static Headspace Gas Chromatography (HS-GC) as the superior methodology over Direct Injection (DI), prioritizing safety and instrument longevity without compromising sensitivity.
Part 1: Critical Analysis of Methodologies
The Core Challenge: The Energetic Matrix
Analyzing residual solvents in ATNEE presents a unique paradox: you must volatilize the solvents (boiling points 40–61°C) without thermally degrading the energetic matrix (ATNEE bp ~45°C at 0.1 mmHg, but potentially unstable at standard GC inlet temperatures of >200°C).
Method A: Static Headspace GC (Recommended)
Mechanism: The sample is dissolved in a high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO) and heated in a sealed vial. Only the volatile solvent vapors enter the GC column.[1]
-
Pros:
-
Matrix Isolation: The energetic ATNEE remains in the vial, preventing inlet contamination and potential "backflash" explosions in the liner.
-
Column Longevity: Non-volatile byproducts from ATNEE synthesis do not foul the stationary phase.
-
-
Cons: Requires optimization of equilibration temperature to maximize sensitivity without decomposing the ATNEE.
Method B: Direct Injection GC (Alternative)
Mechanism: A dilute solution of ATNEE is injected directly into the hot vaporization inlet.
-
Pros: Simple hardware requirements; theoretical 100% transfer of analytes.
-
Cons:
-
High Risk: Injecting trinitro compounds into a 200°C+ inlet can cause rapid decomposition, dirtying the liner with carbonaceous char and shifting retention times.
-
Ghost Peaks: Decomposition products of ATNEE (e.g., NO2 species) may co-elute with solvent peaks.
-
Comparative Performance Matrix
| Feature | Static Headspace (HS-GC) | Direct Injection (DI-GC) |
| Matrix Interference | Low (Matrix stays in vial) | High (Matrix enters column) |
| Liner Maintenance | Low (Change monthly) | High (Change daily/weekly) |
| Safety Profile | High (Closed system) | Moderate (Thermal shock to energetic) |
| Sensitivity (LOD) | < 10 ppm (Solvent dependent) | < 1 ppm |
| Repeatability (RSD) | < 2.0% | < 5.0% (due to liner degradation) |
Part 2: Experimental Protocol (HS-GC-FID/MS)
Reagents and Standards
-
Analyte Targets: Dichloromethane (DCM), Chloroform, Acetone.
-
Internal Standard (IS): Fluorobenzene (Recommended due to distinct retention time and stability).
-
Diluent: DMSO (Spectroscopic Grade). Note: DMF is an alternative, but DMSO typically offers better solubility for nitro-compounds with lower vapor pressure interference.
Chromatographic Conditions
-
System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).
-
Column: DB-624 UI (6% Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.32mm x 1.8µm.
-
Rationale: The thick film (1.8µm) is essential for retaining and separating volatile solvents like DCM from the early-eluting air/moisture peaks.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Detector: FID (250°C) or MSD (SIM mode for trace analysis).
Headspace Parameters
-
Oven Temperature: 80°C
-
Causality: High enough to volatilize DCM/Chloroform, but well below the onset of significant thermal decomposition for most trinitro-alkyl ethers.
-
-
Equilibration Time: 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line: 100°C.
Standard Preparation Workflow
-
Stock Solution A: Weigh ~100 mg of each solvent (DCM, Chloroform, Acetone) into a 50 mL volumetric flask containing DMSO.
-
Internal Standard Solution: Prepare 1000 ppm Fluorobenzene in DMSO.
-
Calibration Standards: Dilute Stock A to create a 5-point curve (e.g., 10, 50, 100, 500, 1000 ppm) maintaining a constant concentration of Internal Standard.
Sample Preparation
-
Weigh 100 mg of ATNEE sample into a 20 mL HS vial.
-
Add 5.0 mL of Internal Standard Solution.
-
Immediately crimp the cap to prevent volatile loss.
Part 3: Visualization of Workflows
Analytical Workflow Diagram
Caption: Figure 1. Optimized Headspace GC workflow ensuring energetic matrix remains isolated from the GC inlet.
Decision Tree: Method Selection
Caption: Figure 2. Logic flow for selecting Headspace over Direct Injection for thermally sensitive energetic ethers.
References
-
United States Patent 8318959B1. Synthesis and polymerization of glycidyl ethers. (Describes the synthesis of Allyl Trinitroethyl Ether and use of chlorinated solvents).
-
ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R6). (Global standard for residual solvent limits and classification).
-
Restek Corporation. Residual Solvent Analysis: A Guide to Compliant Pharmaceutical Analysis. (Technical grounding for DB-624 column selection).
-
Agilent Technologies. Headspace GC/MS Analysis of Residual Solvents. (Protocol validation foundation).
Sources
A Comparative Guide to Burn Rate Modifiers in ATNEE-Based Composite Propellants
Introduction: The Imperative for Advanced Energetic Binders
In the pursuit of higher performance solid rocket propellants, the energy density of the formulation is a paramount consideration. For decades, inert polymeric binders such as Hydroxy-Terminated Polybutadiene (HTPB) have served as the structural backbone of composite propellants, providing mechanical integrity but contributing minimally to the overall energy output. The paradigm is shifting towards the adoption of energetic binders, polymers that not only bind the solid ingredients but also release significant chemical energy during combustion.
Among these advanced materials is ATNEE (Azido-Tri-Nitro-Ethyl-Ether), a highly energetic polymer designed to substantially increase the specific impulse (Isp) and performance of solid propellants. Its molecular structure, featuring both azido (-N₃) and nitro (-NO₂) functional groups, positions it as a potent energetic material. The decomposition of the azido group is a rapid, exothermic process that liberates large volumes of nitrogen gas, while the nitro groups provide a built-in oxygen source, enhancing the combustion efficiency. This dual functionality makes ATNEE-based propellants a focal point of current research.
However, the intrinsic burn rate of any propellant formulation is not always aligned with the specific requirements of a given mission profile. Tailoring this burn rate—the speed at which the propellant surface recedes during combustion—is critical for controlling the thrust-time profile of a rocket motor. This guide provides a comparative analysis of various burn rate modifiers, examining their mechanisms of action and performance in the context of advanced, ATNEE-based composite propellants. While much of the publicly available experimental data has been generated using traditional HTPB/AP (Ammonium Perchlorate) systems, the fundamental principles governing these modifiers can be expertly extrapolated to predict their behavior within an ATNEE matrix.
Understanding the ATNEE Propellant Matrix
An ATNEE-based composite propellant is a complex, heterogeneous mixture. Its primary components are:
-
Energetic Binder (ATNEE): Provides the structural matrix and contributes significantly to the energy release. Its decomposition is initiated by the cleavage of the high-energy azido groups, followed by the breakdown of the polymer backbone and reaction of the nitro groups.[1]
-
Oxidizer: Typically crystalline solids like Ammonium Perchlorate (AP) or Ammonium Dinitramide (ADN), dispersed throughout the binder.
-
Metallic Fuel: Often fine aluminum powder, which combusts at high temperatures to release a large amount of energy.
-
Plasticizer: An energetic or inert liquid used to achieve the desired mechanical properties and processing viscosity.
-
Curing Agent: A molecule that cross-links the prepolymer chains to form a solid, rubbery matrix.
-
Burn Rate Modifier: The catalytic or reactive additive used to control the combustion speed.
The combustion of an ATNEE propellant is fundamentally different from that of an HTPB propellant. The ATNEE binder decomposes earlier and more energetically, contributing significantly to the heat feedback to the propellant surface and altering the flame structure. A burn rate modifier in this environment must interact with the decomposition products of not just the oxidizer and fuel, but also the energetic binder itself.
Classes of Burn Rate Modifiers: A Comparative Analysis
The selection of a burn rate modifier is a critical decision in propellant formulation, driven by the desired burn rate, pressure sensitivity (pressure exponent 'n'), and impact on mechanical properties and aging characteristics. We will explore the primary classes of these additives.
Organometallic Compounds: Ferrocene Derivatives
Ferrocene and its derivatives are among the most effective and widely studied burn rate catalysts.[2] Compounds like Butacene®, where the ferrocenyl group is chemically bonded to the polymer backbone, have been developed to overcome issues of migration and volatility seen with simpler ferrocene additives.[3][4][5]
Mechanism of Action: The primary mechanism involves the decomposition of the ferrocene molecule in the pre-heated surface layer of the propellant to form nano-sized iron and iron oxide (Fe₂O₃) particles. These nascent, highly reactive particles have an exceptionally large surface area. The prevailing theory suggests these particles catalyze the heterogeneous reactions at the interface between the binder and the oxidizer crystals.[6]
-
In an ATNEE Context: The catalytic effect is expected to be even more pronounced. The highly energetic decomposition of the ATNEE binder provides a more intense local heat source, accelerating the formation of the nano-Fe₂O₃ catalyst. Furthermore, these catalytic particles will not only act on the ATNEE/AP interface but will also likely catalyze the decomposition of the ATNEE polymer itself, leading to a synergistic enhancement of the burn rate.
Caption: Proposed catalytic mechanism of ferrocene derivatives.
Metal Oxides
Simple and nano-sized metal oxides are a cost-effective class of burn rate modifiers. Iron(III) oxide (Fe₂O₃) is the most common, but others such as copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and manganese dioxide (MnO₂) are also used.
Mechanism of Action: Metal oxides primarily act by lowering the activation energy of the thermal decomposition of ammonium perchlorate.[7] They facilitate the breakdown of AP at lower temperatures, accelerating the production of reactive gaseous species. The effectiveness is highly dependent on particle size and morphology, with nano-sized particles offering significantly higher surface area and catalytic activity compared to their micron-sized counterparts.[8][9]
-
In an ATNEE Context: While the primary catalytic target of metal oxides is AP, the accelerated decomposition of the oxidizer will create a more intense, hotter flame closer to the propellant surface. This enhanced heat feedback will, in turn, accelerate the thermal decomposition of the ATNEE binder. There may also be direct catalytic effects on the ATNEE decomposition, although this is less well-documented. The overall effect is a coupled acceleration of both binder and oxidizer decomposition.
Carbon-Based Nanomaterials
Graphene, Graphene Oxide (GO), and Carbon Nanotubes (CNTs) have emerged as highly promising multifunctional additives.[10]
Mechanism of Action: Carbon nanomaterials primarily modify the burn rate through two mechanisms:
-
Enhanced Thermal Conductivity: CNTs and graphene create a thermally conductive network within the propellant matrix. This network efficiently transfers heat from the combustion zone deep into the propellant surface, accelerating thermal decomposition and increasing the burn rate.[11]
-
Catalyst Support: Their vast surface area makes them excellent carriers for metallic or metal oxide catalysts. Decorating graphene sheets with nano-Fe₂O₃, for instance, prevents the agglomeration of the catalyst particles and ensures their fine dispersion throughout the binder, maximizing catalytic efficiency.
-
In an ATNEE Context: The high thermal conductivity offered by these materials would be particularly effective in an ATNEE propellant. By rapidly heating a deeper layer of the energetic binder, the decomposition rate can be significantly increased. When used as a catalyst support, they provide a platform for intimate contact between the catalyst (e.g., Fe₂O₃) and the energetic binder/oxidizer blend, promoting the synergistic effects described earlier. Some studies suggest certain graphene derivatives can increase burn rates by a factor of 8-10 in energetic composites.[10]
Nano-thermites
Nano-thermites, or metastable intermolecular composites (MICs), are mixtures of a metal fuel (e.g., Aluminum) and a metal oxide (e.g., Fe₂O₃, CuO) where the constituents are mixed at the nanometer scale.[12][13]
Mechanism of Action: Unlike catalysts, which facilitate other reactions, nano-thermites are themselves highly energetic, reactive components. When heated, they undergo a very rapid and highly exothermic redox reaction. When incorporated into a propellant, these nano-thermite reactions act as discrete, intense micro-igniters on the burning surface, releasing significant thermal energy that accelerates the decomposition of the surrounding binder and oxidizer.
-
In an ATNEE Context: The intense, localized heat release from nano-thermite particles would provide a powerful ignition stimulus for the ATNEE binder. This would lead to a significant increase in the burn rate, potentially with a higher pressure exponent. The challenge lies in ensuring compatibility and avoiding premature ignition during mixing and curing, as the combination of an energetic binder and a nano-thermite can create a very sensitive formulation.
Quantitative Performance Comparison
The following table summarizes representative performance data for various burn rate modifiers. It is critical to note that this data is primarily derived from studies on HTPB/AP-based propellants, as comprehensive, comparative data for ATNEE-based systems is not widely available in open literature. The values are presented to illustrate the potential magnitude of effect for each class of modifier.
| Modifier Class | Example Compound | Typical Concentration (% weight) | Observed Burn Rate Increase (vs. baseline) | Key Advantages | Key Challenges |
| Organometallics | Butacene® | 1 - 5% | 50 - 200% | High efficiency, low migration (for bonded types) | Higher cost, potential for increased pressure exponent |
| Metal Oxides | Nano Fe₂O₃ | 0.5 - 2% | 20 - 60% | Low cost, readily available | Lower efficiency than ferrocenes, potential for agglomeration |
| Carbon Nanomaterials | Graphene/CNTs | 0.5 - 2% | Up to 800% (synergistic effects)[10] | High thermal conductivity, multifunctional | Dispersion challenges, cost |
| Nano-thermites | Al/CuO | 2 - 5% | > 200% | Very high energy release, significant burn rate increase | Increased sensitivity, processing safety concerns |
Experimental Protocols for Modifier Evaluation
A rigorous and standardized experimental workflow is essential for the accurate comparison of burn rate modifiers.
Propellant Sample Preparation
-
Binder Preparation: The ATNEE prepolymer is weighed and placed in a planetary mixer bowl. The energetic plasticizer (if used) is added, and the mixture is degassed under vacuum at a controlled temperature (e.g., 60°C) for several hours to remove moisture and dissolved air.
-
Additive Dispersion: The burn rate modifier is added to the plasticized binder. The mixture is stirred under vacuum for a specified time (e.g., 30 minutes) to ensure uniform dispersion. For solid modifiers like metal oxides or carbon nanotubes, a high-shear mixing step may be required.
-
Incorporation of Solids: The solid oxidizer and metallic fuel are added to the mixture. Mixing continues under vacuum until a homogenous, viscous slurry is obtained. The end-of-mix viscosity is a critical parameter for processability.
-
Curing: The curing agent is added, and the mixture is stirred for a final, brief period. The propellant slurry is then cast into molds (e.g., for strand burner samples or mechanical property test specimens) and cured in an oven at a specified temperature (e.g., 60-70°C) for several days until the cross-linking reaction is complete.[14]
Caption: Experimental workflow for evaluating burn rate modifiers.
Burn Rate Measurement (Crawford Strand Burner)
The burn rate of a solid propellant is typically measured as a function of pressure in a Crawford-type strand burner.[15][16]
-
Sample Preparation: A cured strand of propellant (e.g., 5mm x 5mm x 100mm) is coated on its sides with an inhibitor (e.g., a vinyl resin) to ensure that combustion only proceeds along one axis.[17]
-
Mounting: The strand is mounted in the burner's sample holder. Ignition wires or a laser ignition source are positioned at the top of the strand.
-
Pressurization: The burner vessel is sealed and pressurized with an inert gas (typically nitrogen) to the desired test pressure.
-
Ignition & Measurement: The propellant strand is ignited. As the propellant burns, the time it takes for the flame front to travel between two known points (often measured using fuse wires embedded in the strand or optical detection) is recorded.
-
Calculation: The burn rate (r) is calculated by dividing the distance between the measurement points by the recorded time.
-
Data Analysis: The process is repeated at various pressures. The resulting data is plotted on a log-log scale (log(r) vs. log(p)). The data is then fitted to Vieille's Law, r = aPⁿ , where 'a' is the burn rate coefficient and 'n' is the pressure exponent, a critical measure of combustion stability.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine how the modifier affects the thermal decomposition of the propellant.[18][19]
-
Sample Preparation: A small, precise amount of the cured propellant (typically 1-5 mg) is placed into a sample pan (e.g., aluminum).
-
TGA Analysis: The TGA instrument heats the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument continuously measures the sample's mass as a function of temperature. A lower decomposition temperature or a faster mass loss rate in the presence of a modifier indicates a catalytic effect.
-
DSC Analysis: The DSC instrument heats the sample alongside an inert reference. It measures the difference in heat flow required to maintain both at the same temperature. This reveals exothermic (heat-releasing) and endothermic (heat-absorbing) events. A shift in the main exothermic decomposition peak to a lower temperature, or an increase in the total heat released (enthalpy), provides quantitative data on the modifier's performance.
Conclusion and Future Outlook
The use of an energetic binder like ATNEE represents a significant step forward in composite propellant technology. To fully harness its potential, the selection and optimization of burn rate modifiers are crucial. While organometallic ferrocenes and nano-sized metal oxides remain the workhorses of burn rate modification, novel materials like carbon nanotubes and nano-thermites offer intriguing possibilities for achieving exceptionally high burn rates.
The primary challenge for researchers is the limited availability of direct comparative data for these modifiers within an ATNEE matrix. The logical next step is the systematic execution of the experimental protocols described herein. By comparing various modifiers in a standardized ATNEE formulation, the scientific community can build the necessary database to validate the mechanistic hypotheses and unlock the full performance potential of this next generation of high-energy composite propellants. The focus should be not only on ballistic performance but also on ensuring processing safety, mechanical integrity, and long-term chemical stability.
References
-
El-Sayad, M. A., et al. (2004). TG studies of a composite solid rocket propellant based on HTPB-binder. Journal of Thermal Analysis and Calorimetry, 78, 139-148. Available at: [Link]
-
Zhang, J., et al. (2020). Decomposition and Energy-Enhancement Mechanism of the Energetic Binder Glycidyl Azide Polymer at Explosive Detonation Temperatures. The Journal of Physical Chemistry A, 124(29), 6038-6047. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of STA graph showing DSC/TG of AP -HTPB composite solid propellant. Available at: [Link]
-
Min, B., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Materials, 15(21), 7689. Available at: [Link]
-
Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. DSTO-TR-1171, Defence Science and Technology Organisation. Available at: [Link]
-
Dreizin, E.L., et al. (2010). Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite Materials. DTIC. Available at: [Link]
-
ResearchGate. (n.d.). Function and Action Mechanism of Carbon Nanomaterials Used in Propellants. Available at: [Link]
- Google Patents. (1976). Propellants based on bis[N-(trinitroethyl)nitramino]ethane. US3932241A.
-
DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Available at: [Link]
-
Vernacchia, M. (n.d.). Strand burner for solid propellant testing. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of Ferrocene Derivatives as Burn Rate Modifiers in AP/HTPB-Based Composite Propellants. Available at: [Link]
-
AIAA Journal. (n.d.). Action of transition metal oxides on composite solid propellants. Available at: [Link]
-
DTIC. (n.d.). Solid Propellant Burn Rate Modifiers Based on Reactive Nanocomposite Materials. Available at: [Link]
-
MDPI. (2024). Impact of Selected Metal Oxides on the Thermodynamics of Solid Rocket Propellant Combustion. Available at: [Link]
-
DTIC. (1995). The Effects of Ferrocenic and Carborane Derivative Burn Rate Catalysts in AP Composite Propellant Combustion: Mechanism of. Available at: [Link]
-
CORE. (n.d.). development and characterization of a new very high- pressure strand burner for studying propellant burning. Available at: [Link]
-
Shen, J., et al. (2016). Highly energetic compositions based on functionalized carbon nanomaterials. Nanoscale, 8(8), 4463-4489. Available at: [Link]
-
ResearchGate. (n.d.). Decomposition and Energy-Enhancement Mechanism of the Energetic Binder Glycidyl Azide Polymer at Explosive Detonation Temperatures. Available at: [Link]
-
Nakka, R. (2023). Simplified Method to Estimate Burn Rate Parameters. Available at: [Link]
-
PMC. (n.d.). Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. Available at: [Link]
-
Wiley Online Library. (2024). Trinitroethyl hydrazides of dicarbonic acids – Energetic compounds with high oxygen and nitrogen content. Available at: [Link]
-
ResearchGate. (n.d.). Effects of Different Nano-Sized Metal Oxide Catalysts on the Properties of Composite Solid Propellants. Available at: [Link]
-
ResearchGate. (n.d.). Research progress of new ferrocene-based burning rate catalysts for composite solid propellants. Available at: [Link]
-
MDPI. (n.d.). Nanoenergetic Materials: From Materials to Applications. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of thermoplastic propellants and their ingredients with DSC and tga. Available at: [Link]
-
DTIC. (1998). Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. Available at: [Link]
-
DTIC. (n.d.). Burning Rates of Standard Army Propellants in Strand Burner and Closed Chamber Tests. Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
Penn State Mechanical Engineering. (2014). Composite Propellant Based on a New Nitrate Ester. Available at: [Link]
-
EUCASS. (n.d.). Detailed properties of iron oxide solid propellant catalyst. Available at: [Link]
-
Semantic Scholar. (n.d.). Evaluation of Ferrocene Derivatives as Burn Rate Modifiers in AP/HTPB-Based Composite Propellants. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of solid propellant burning rate by using strand burner and static firing tests. Available at: [Link]
-
NASA Technical Reports Server. (n.d.). EXPLOSIVES AND PYROTECHNIC PROPELLANTS FOR USE IN LONG TERM DEEP SPACE MISSIONS. Available at: [Link]
-
Jetir.org. (n.d.). A Comprehensive Review of High-Burn-Rate Solid Rocket Propellants, Aluminium-Based Composite Propellants, and Burn Rate Enhancement. Available at: [Link]
-
Journal of Chemistry and Technologies. (2019). MODERN DIRECTIONS OF SCIENTIFIC ENGINEERING OF THE BURNING RATE MODIFIERS FOR COMPOSITE SOLID PROPELLANTS. Available at: [Link]
-
ResearchGate. (n.d.). Studies on Aluminized, High Burning Rate, Butacene® Based, Composite Propellants. Available at: [Link]
-
Wiley Online Library. (n.d.). An Optimized & Scaled‐Up Synthetic Procedure for Trinitroethyl Formate TNEF. Available at: [Link]
Sources
- 1. Decomposition and Energy-Enhancement Mechanism of the Energetic Binder Glycidyl Azide Polymer at Explosive Detonation Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MODERN DIRECTIONS OF SCIENTIFIC ENGINEERING OF THE BURNING RATE MODIFIERS FOR COMPOSITE SOLID PROPELLANTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Impact of Selected Metal Oxides on the Thermodynamics of Solid Rocket Propellant Combustion [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eucass.eu [eucass.eu]
- 10. researchgate.net [researchgate.net]
- 11. Highly energetic compositions based on functionalized carbon nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/C5NR07855E [pubs.rsc.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Strand burner for solid propellant testing - Matt Vernacchia [mvernacc.github.io]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. akjournals.com [akjournals.com]
- 19. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Urgent Operational Guide: Allyl Trinitroethyl Ether (ATNEE) Disposal
Executive Summary & Hazard Classification
Status: CRITICAL HAZARD Primary Risk: Detonation / Shock Sensitivity [1]
Allyl trinitroethyl ether (ATNEE) is not a standard organic solvent; it is an energetic plasticizer containing both a trinitroethyl moiety (explosive) and an allyl ether group (peroxidizable).[1] Its disposal requires strict adherence to High-Energy Material (HEM) protocols.[1]
Do NOT dispose of this material via standard organic waste streams.[1] Do NOT attempt to concentrate this material (e.g., rotary evaporation).[1]
| Property | Hazard Description |
| Energetic Moiety | The |
| Peroxide Potential | The allyl ether oxygen can form cyclic peroxides or poly-peroxides upon exposure to air/light, significantly lowering the activation energy for detonation. |
| Waste Code (EPA) | D003 (Reactivity) .[1][2][3] Potentially P-listed depending on specific formulation context. |
Immediate Containment & Stabilization (The "Phlegmatization" Protocol)
The safest state for ATNEE is diluted .[1] Pure ATNEE is highly sensitive.[1] If you possess pure or concentrated material, you must "phlegmatize" (desensitize) it immediately before any transport or disposal coordination.[1]
Protocol A: Desensitization for Storage/Handoff
Use this protocol to stabilize the chemical while awaiting professional removal.
Reagents Required:
-
Diluent: Heavy Mineral Oil (Paraffin oil) OR Dimethyl Phthalate (DMP).[1]
-
Why: These are non-volatile, chemically inert, and absorb thermal/mechanical shock. Do NOT use volatile solvents like acetone or DCM; if they evaporate, they leave behind pure, crystallized explosive.[1]
-
-
Container: High-density polyethylene (HDPE) or conductive polypropylene.[1] Avoid glass if possible (shrapnel risk).[1]
Step-by-Step Procedure:
-
Preparation: Work behind a blast shield. Ground all equipment to prevent static discharge.[1]
-
Inspection: Check the container for crystal formation (peroxides) around the cap.[1]
-
Critical Stop: If crystals are visible, STOP .[1] Do not touch. Evacuate and call EOD (Explosive Ordnance Disposal).
-
-
Dilution: Slowly add the ATNEE to the Diluent (Never the reverse).
-
Ratio: Aim for a minimum 20% ATNEE / 80% Diluent ratio. Lower concentration is safer.[1]
-
-
Mixing: Do not vortex or sonicate. Swirl gently by hand.
-
Labeling: Mark the container clearly:
"DANGER: ENERGETIC MATERIAL - DO NOT CONCENTRATE.[1] Contains Allyl Trinitroethyl Ether in Mineral Oil."
Disposal Workflow Decision Matrix
The following diagram illustrates the decision logic for disposing of ATNEE. This self-validating workflow ensures no critical safety checks are missed.
Figure 1: Decision logic for the safe assessment and routing of ATNEE waste. Note the critical "Stop" point if crystallization is observed.
Chemical Incompatibility & Segregation
When preparing "Lab Packs" for disposal, strict segregation is required. Mixing ATNEE with the wrong waste stream can lower the decomposition temperature or cause immediate ignition.
| Incompatible Class | Interaction Mechanism | Consequence |
| Amines / Bases | Base-catalyzed abstraction of acidic protons alpha to nitro groups.[1] | Formation of sensitive nitro-salts; rapid heat evolution.[1] |
| Strong Oxidizers | ATNEE is already oxygen-rich; external oxidizers push oxygen balance to +ve.[1] | Increases detonation velocity and sensitivity.[1] |
| Heavy Metals | Formation of metal-nitro complexes.[1] | Increases friction sensitivity (similar to lead azide).[1] |
| Reducing Agents | Redox reaction with nitro groups.[1] | Exothermic ignition.[1] |
Safe Storage Partners:
-
Mineral Oil
-
Diesel Fuel (Industrial scale only)
-
Phthalates (DMP, DOP)
-
Hydrocarbons (Hexane/Heptane) - Only if non-volatility is not required for long-term storage.[1]
Professional Disposal (The Only Recommended Route)
Do not attempt chemical destruction (e.g., alkaline hydrolysis) in a standard laboratory. While hydrolysis can decompose nitro compounds, the trinitroethyl group can form nitroform salts which are highly unstable when dry. The only validated disposal method for ATNEE is High-Temperature Incineration at a permitted facility.[1]
Logistics for Hand-off:
-
Waste Profile: You must declare the waste as "Reactive (D003) - Energetic Ether." [1]
-
Packaging:
-
Transport: Must be transported by a hauler licensed for DOT Class 1 (Explosives) or Class 4.1 (Flammable Solids/Desensitized Explosives) depending on the dilution level.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D003 Reactivity). EPA.gov.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Explosive and Pyrophoric Hazards.
-
Department of Defense (DoD). (2008).[1] DoD Contractors' Safety Manual for Ammunition and Explosives (DOD 4145.26-M).[1] (Provides grounding for phlegmatization protocols).
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Allyl Trinitroethyl Ether
A Note from the Senior Application Scientist: The landscape of chemical research is one of constant innovation, often leading us to work with novel molecules with limited safety data. Allyl trinitroethyl ether is one such compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety, grounded in the known hazards of its constituent functional groups, is paramount. This guide is constructed on the foundational principles of chemical safety, drawing parallels from the well-documented risks associated with allyl compounds and energetic nitroaromatic compounds. Our objective is to provide you, our trusted colleagues in research, with a robust framework for the safe handling of this and other similarly energetic materials, ensuring that your groundbreaking work can proceed without compromising personal or environmental safety.
Deconstructing the Hazard: A Proactive Approach to Safety
Allyl trinitroethyl ether combines two key structural features that dictate its hazard profile: the allyl group and the trinitroethyl moiety . Understanding the risks associated with each is fundamental to appreciating the necessity of the stringent personal protective equipment (PPE) protocols outlined in this guide.
-
The Allyl Group: Allyl-containing compounds, particularly ethers, are notorious for the formation of explosive peroxides upon exposure to air and light.[1][2][3][4][5][6] These peroxides can become concentrated during distillation or evaporation, leading to violent explosions when subjected to heat, friction, or shock.[3][4][5][6] Furthermore, allyl compounds can be toxic and irritating to the skin, eyes, and respiratory system.[7][8][9]
-
The Trinitroethyl Moiety: The presence of multiple nitro groups renders the molecule an energetic material, akin to compounds like trinitrotoluene (TNT). Organic nitro compounds are often sensitive to heat, shock, and friction, and can decompose violently or detonate.[10][11][12][13] Many nitroaromatic compounds are also toxic, with potential for mutagenic and carcinogenic effects.[14][15][16][17][18]
Therefore, the handling of Allyl trinitroethyl ether necessitates a dual-pronged safety strategy that addresses both the risk of peroxide formation and the inherent explosive and toxic nature of the compound.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for any laboratory procedure involving Allyl trinitroethyl ether. The selection of each piece of equipment is directly linked to mitigating the specific hazards identified above.
| PPE Category | Specific Requirement | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Causality: Protects against splashes of the chemical, which can cause severe eye irritation, and provides a barrier against projectiles in the event of an unexpected energetic decomposition.[7][19][20] |
| Hand Protection | Double gloving: an inner layer of nitrile gloves and an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). | Causality: The inner nitrile glove offers a degree of chemical resistance and dexterity. The outer, more robust glove provides extended protection against the permeation of organic solvents and potentially toxic compounds.[19][20][21][22] Double gloving allows for the safe removal of the contaminated outer glove without exposing the skin.[23] |
| Body Protection | A flame-resistant (FR) lab coat. | Causality: Standard lab coats can be flammable and will not provide adequate protection in the event of a flash fire, a significant risk when handling flammable and energetic materials. An FR lab coat will self-extinguish, providing critical time to escape.[20] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Causality: Due to the potential for inhalation of toxic vapors, respiratory protection is essential, especially when working outside of a certified fume hood or during spill cleanup.[7][21][23] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Causality: Protects the feet from chemical spills and falling objects. The chemical-resistant material prevents absorption of hazardous substances.[22] |
Procedural Discipline: Donning, Doffing, and Disposal
The correct sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself in preventing contamination.
Donning Procedure
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
FR Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully fastened.
-
Respirator: If required by your risk assessment, perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the outer, chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Procedure
-
Outer Gloves: Remove the outer gloves by grasping the cuff and peeling them off, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
FR Lab Coat: Unfasten the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward. Place it in a designated container for FR garment laundering.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Disposal Plan
All disposable PPE, including both pairs of gloves, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines for reactive and toxic chemical waste.[24][25][26] Reusable PPE must be decontaminated according to a validated standard operating procedure before reuse.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making and procedural flow for the safe handling of Allyl trinitroethyl ether, emphasizing the integration of PPE into the overall safety protocol.
Caption: A procedural workflow for the safe handling of Allyl trinitroethyl ether, from planning to disposal.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Ethyl Ether. Retrieved from [Link]
-
Gelest, Inc. (2017, February 20). Safety Data Sheet: Allyl Phenyl Ether. Retrieved from [Link]
-
Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from [Link]
-
Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Environmental Health and Safety. Retrieved from [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Meunier, B. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 37(2), 523-537. [Link]
-
National Toxicology Program. (2006). A Comparative 90-Day Toxicity Study of Allyl Acetate, Allyl Alcohol, and Acrolein. Toxicological Sciences, 92(1), 168-176. [Link]
-
Defense Systems Information Analysis Center. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
-
Gustin, J. L. (1997). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety and Environmental Protection, 75(2), 103-111. [Link]
-
The Sarpong Group. (2016, October 24). Potentially Explosive Compounds (PECs) Standard Operating Procedure. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
- Gustin, J. L. (1997). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (141), 239-251.
-
Protective Industrial Products. (n.d.). Glove Selector. Retrieved from [Link]
-
Ahmed, T., & Husain, A. (2016). Allyl nitrile: Toxicity and health effects. Food and Chemical Toxicology, 97, 223-231. [Link]
-
University of York, Department of Biology. (n.d.). Peroxide forming chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Allyl chloride. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Alabama at Birmingham. (2019, November 26). Personal Protective Equipment (PPE) (OHS100) Course Material. Retrieved from [Link]
-
Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
Cronin, M. T. D., & Dearden, J. C. (2003). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 22(8), 1849-1856. [Link]
-
Wikipedia. (n.d.). Allyl alcohol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. I-WASTE DST. Retrieved from [Link]
-
Princeton University. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Singh, P., & Kumar, V. (2017). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 60(19), 7947-7975. [Link]
-
Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. triumvirate.com [triumvirate.com]
- 11. case.edu [case.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icheme.org [icheme.org]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 20. sarponggroup.com [sarponggroup.com]
- 21. gelest.com [gelest.com]
- 22. hsa.ie [hsa.ie]
- 23. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 24. vumc.org [vumc.org]
- 25. justrite.com [justrite.com]
- 26. kamatlab.com [kamatlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
